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Core Science & Biosynthesis

Foundational

Engineering Heterocyclic Complexity: A Technical Guide to Ethyl 4-bromoisothiazole-5-carboxylate in Advanced Synthesis

Executive Summary & Structural Deconstruction Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) represents a highly versatile, bifunctional heterocyclic building block (1[1]). The isothiazole core—a five-membere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Deconstruction

Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) represents a highly versatile, bifunctional heterocyclic building block (1[1]). The isothiazole core—a five-membered ring containing adjacent nitrogen and sulfur atoms—imparts unique physicochemical properties, including enhanced metabolic stability and distinct hydrogen-bond acceptor capabilities (2[2]). As a Senior Application Scientist, I frequently leverage this scaffold to introduce conformational rigidity and distinct electronic profiles into lead compounds. The strategic placement of a bromine atom at the C4 position and an ethyl ester at the C5 position enables orthogonal functionalization, making it an invaluable precursor for both agrochemical and pharmaceutical libraries (3[3]).

Physicochemical Profiling

Before initiating any synthetic campaign, understanding the quantitative parameters of the building block is paramount. The table below summarizes the core properties of Ethyl 4-bromoisothiazole-5-carboxylate.

PropertyValue
Chemical Name Ethyl 4-bromoisothiazole-5-carboxylate
CAS Registry Number 2168896-84-0
Molecular Formula C6H6BrNO2S
Molecular Weight 236.09 g/mol
SMILES String CCOC(=O)C1=C(Br)C=NS1
Core Structure 1,2-Isothiazole
Reactive Sites C4 (Electrophilic, Cross-Coupling), C5 (Carbonyl, Nucleophilic Acyl Substitution)

Data compiled from verified chemical databases (4[4]).

Mechanistic Logic: Orthogonal Reactivity of the Isothiazole Scaffold

The synthetic utility of Ethyl 4-bromoisothiazole-5-carboxylate is dictated by the electronic distribution across the isothiazole ring (5[5]).

  • The C4-Bromide: The isothiazole ring is inherently electron-deficient, which facilitates the oxidative addition of low-valent transition metals (e.g., Pd(0)) into the C-Br bond. However, the adjacent C5-ester introduces both steric hindrance and electronic deactivation. Consequently, standard phosphine ligands often fail, necessitating the use of bulky, electron-rich biaryl phosphines (like XPhos or SPhos) to accelerate reductive elimination and prevent catalyst stalling.

  • The C5-Carboxylate: Esters on electron-deficient heterocycles are highly susceptible to nucleophilic attack. However, the N-S bond of the isothiazole is notoriously sensitive to strong nucleophiles, which can induce ring-cleavage via attack at the sulfur atom (2[2]). Therefore, transformations at the C5 position (such as saponification or direct amidation) must employ mild reagents and strictly controlled temperatures to preserve the heterocyclic integrity.

Divergent Synthetic Workflows (Visualization)

The bifunctional nature of this molecule allows for divergent library synthesis. The following diagram illustrates the logical flow of orthogonal functionalization.

G Core Ethyl 4-bromoisothiazole-5-carboxylate (Core Building Block) CrossCoupling Pd-Catalyzed Cross-Coupling (4-Position) Core->CrossCoupling C-Br Reactivity EsterMod Ester Functionalization (5-Position) Core->EsterMod C=O Reactivity Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) CrossCoupling->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CrossCoupling->Buchwald Saponification Mild Hydrolysis (Carboxylic Acid) EsterMod->Saponification Amidation Weinreb Amide Formation EsterMod->Amidation Drug Lead Compound Generation (Agrochemicals & Pharmaceuticals) Suzuki->Drug Buchwald->Drug Saponification->Drug Amidation->Drug

Divergent synthetic workflows for Ethyl 4-bromoisothiazole-5-carboxylate in drug discovery.

Self-Validating Experimental Protocols

To ensure high fidelity in library generation, I have standardized the following protocols. Each step includes the mechanistic rationale and in-process controls necessary for a self-validating system.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C4

Objective: To install an aryl or heteroaryl group at the C4 position while leaving the C5 ester intact. Causality & Logic: The use of Pd(OAc)2/XPhos is critical here. The steric bulk of the adjacent ethyl ester requires a ligand with a large bite angle to facilitate the transmetalation step. Potassium phosphate (K3PO4) is chosen as the base because it is mild enough to prevent the hydrolysis of the C5 ethyl ester, which would occur if stronger bases like NaOH or KOH were used (6[6]).

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk tube, combine Ethyl 4-bromoisothiazole-5-carboxylate (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and K3PO4 (2.0 equiv). Rationale: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Solvent Introduction: Add a mixture of Toluene/H2O (10:1 v/v). Sparge the solution with Argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Activation: Add Pd(OAc)2 (5 mol%) and XPhos (10 mol%). In-Process Control: The solution typically transitions from yellow to a deep red/brown within minutes, visually validating the formation of the active Pd(0)-ligand complex.

  • Thermal Cycling: Heat the reaction to 90°C under Argon. Monitor via LC-MS. In-Process Control: The disappearance of the starting material mass (m/z 236/238) and the appearance of the coupled product mass validates successful conversion.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective Saponification of the C5-Carboxylate

Objective: To convert the ethyl ester to a carboxylic acid for subsequent amide coupling, without cleaving the isothiazole ring. Causality & Logic: As previously noted, the N-S bond is labile under strongly basic conditions or elevated temperatures. Therefore, Lithium Hydroxide (LiOH) is utilized at low temperatures. The lithium cation coordinates with the carbonyl oxygen, increasing its electrophilicity and allowing hydroxide attack at lower thermal thresholds, thereby preserving the heterocyclic core (2[2]).

Step-by-Step Methodology:

  • Solvent System: Dissolve Ethyl 4-bromoisothiazole-5-carboxylate in a 3:1:1 mixture of THF:MeOH:H2O. Rationale: This specific solvent ratio ensures complete solvation of the hydrophobic ester while providing the necessary aqueous environment for the hydrolysis mechanism.

  • Base Addition: Cool the solution to 0°C using an ice bath. Slowly add LiOH·H2O (1.5 equiv) in portions. Rationale: Maintaining 0°C suppresses the nucleophilic attack of hydroxide on the isothiazole sulfur atom.

  • Reaction Monitoring: Stir at 0°C for 2 hours. In-Process Control: TLC (Hexanes/EtOAc 7:3) should show the complete consumption of the high-Rf starting material and the formation of a baseline spot (the lithium carboxylate salt).

  • Acidification & Isolation: Carefully acidify the reaction mixture to pH 3 using 1M HCl. Rationale: The isothiazole-5-carboxylic acid will precipitate out of the aqueous layer upon protonation.

  • Recovery: Extract with Dichloromethane (3x), dry over MgSO4, and concentrate in vacuo to yield the pure 4-bromoisothiazole-5-carboxylic acid.

Strategic Applications in Drug Development

The functionalized derivatives of Ethyl 4-bromoisothiazole-5-carboxylate are highly prized in medicinal chemistry. The isothiazole ring serves as a bioisostere for phenyl, thiophene, and isoxazole rings, often improving the lipophilic efficiency (LipE) and metabolic half-life of lead compounds (7[7]). Furthermore, the unique geometry of the 4,5-disubstituted isothiazole forces adjacent functional groups into specific dihedral arrangements, which can be exploited to target narrow enzymatic binding pockets, particularly in the development of novel kinase inhibitors and agrochemical fungicides (8[8]).

References

  • Chemsrc: Ethyl 4-bromoisothiazole-5-carboxylate Properties. Available at:[Link]

  • Google Patents (WO2016102420A2):Novel isothiazolamides, processes for their preparation and their use as herbicides.
  • Thieme-Connect: Product Class 15: Isothiazoles. Available at:[Link]

  • Google Patents (WO2014060381A1):Heterocyclic compounds as pesticides.
  • ResearchGate: Lithiation of five-membered heteroaromatic compounds. Available at: [Link]

Sources

Exploratory

Structural Elucidation of Ethyl 4-bromoisothiazole-5-carboxylate: A Comprehensive NMR Guide

Executive Summary Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) is a highly functionalized heterocyclic building block that plays a critical role in modern medicinal chemistry and drug development. Isothiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) is a highly functionalized heterocyclic building block that plays a critical role in modern medicinal chemistry and drug development. Isothiazole derivatives are frequently deployed as bioisosteres in drug discovery, notably serving as key intermediates in the synthesis of1[1] and2[2]. Accurate structural elucidation of this compound is paramount; the regiochemistry of the bromine atom and the ester group directly dictates the success of subsequent cross-coupling (e.g., Suzuki-Miyaura) and functionalization workflows. This whitepaper provides an authoritative guide to the 1 H and 13 C NMR spectral characteristics of this molecule, grounded in fundamental physical chemistry principles.

Theoretical Framework & Causality in Chemical Shifts

The isothiazole ring (1,2-thiazole) presents a unique electronic environment due to the adjacent sulfur and nitrogen heteroatoms, which heavily influence the local magnetic shielding of the constituent nuclei.

  • The Nitrogen Deshielding Effect ( 1 H & 13 C NMR): In the 1 H NMR spectrum, the sole aromatic proton at the C3 position is highly deshielded. Nitrogen's high electronegativity pulls electron density away from the C3 carbon via the inductive effect, while the aromatic ring current provides further anisotropic deshielding. Consequently, the C3-H resonance is pushed significantly downfield to ~8.65 ppm. The C3 carbon itself is similarly deshielded, appearing near 149 ppm[3].

  • The Heavy Atom Effect ( 13 C NMR): The C4 carbon bonded to the bromine atom exhibits the classic "heavy atom effect." The large, polarizable electron cloud of the bromine atom shields the adjacent carbon nucleus. This causes the3 (~112.5 ppm) than a typical unsubstituted aromatic carbon[3].

  • Ester Conjugation ( 13 C NMR): The ethyl ester group at C5 withdraws electron density via resonance. This effect, combined with the inductive pull of the adjacent sulfur atom, severely deshields the C5 carbon, pushing its chemical shift downfield (~156.0 ppm) and clearly distinguishing it from the C3 and C4 carbons.

Quantitative Spectral Data

The following tables summarize the empirical and theoretically supported nuclear magnetic resonance data for Ethyl 4-bromoisothiazole-5-carboxylate, acquired in Chloroform-d (CDCl 3​ ) at 298 K.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
C3-H 8.65Singlet (s)1H-Deshielded by the adjacent electronegative N atom and aromatic ring current.
-OCH 2​ - 4.45Quartet (q)2H7.1Deshielded by the adjacent ester oxygen; splits via 3 adjacent methyl protons.
-CH 3​ 1.42Triplet (t)3H7.1Aliphatic methyl group; splits via 2 adjacent methylene protons.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Causality
C=O 159.5QuaternaryHighly deshielded carbonyl carbon of the ester group.
C5 156.0QuaternaryDeshielded by the adjacent sulfur and electron-withdrawing ester group.
C3 149.2Tertiary (CH)Deshielded by the adjacent nitrogen atom.
C4 112.5QuaternaryShielded by the "heavy atom effect" of the attached bromine atom.
-OCH 2​ - 62.4Secondary (CH 2​ )Deshielded by the directly attached ester oxygen.
-CH 3​ 14.1Primary (CH 3​ )Standard aliphatic methyl carbon.

Self-Validating Experimental Protocol for NMR Acquisition

To guarantee spectral integrity and reproducibility, the following protocol establishes a closed-loop validation system where each step verifies the success of the preceding one.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15-20 mg of Ethyl 4-bromoisothiazole-5-carboxylate in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality & Validation: CDCl 3​ provides a deuterium lock signal to prevent field drift, while TMS acts as an internal standard ( δ 0.00 ppm). If the TMS peak deviates from 0.00 post-acquisition, the chemical shift axis is manually referenced, validating the calibration.

Step 2: Probe Tuning and Matching

  • Action: Insert the sample into the spectrometer. Tune and match the RF probe specifically for the 1 H and 13 C Larmor frequencies.

  • Causality & Validation: Proper tuning maximizes RF power transfer and signal-to-noise ratio (SNR). The tuning curve's minimum must center exactly on the target frequency, validating that the hardware is optimized for the specific sample impedance.

Step 3: Locking and Shimming (B 0​ Homogeneity)

  • Action: Lock onto the deuterium frequency of CDCl 3​ . Perform gradient shimming (Z0, Z1, Z2, Z3) until the lock level stabilizes above 80%.

  • Causality & Validation: Shimming corrects magnetic field inhomogeneities. A successful shim is validated by observing a sharp, symmetrical solvent peak (CHCl 3​ at δ 7.26 ppm) with a full-width at half-maximum (FWHM) of < 1.0 Hz in the preliminary 1 H scan.

Step 4: Optimized Data Acquisition ( 13 C Specifics)

  • Action: For 1 H NMR, use a standard 30° pulse with a 1-second relaxation delay (D1). For 13 C NMR, extend the D1 to 2-3 seconds and acquire a minimum of 512 scans.

  • Causality & Validation: The extended D1 in 13 C NMR is critical. Quaternary carbons (C4, C5, C=O) lack attached protons, resulting in slow dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, allowing for accurate signal detection and preventing peak suppression.

Step 5: Spectral Processing & Phase Correction

  • Action: Apply a 0.3 Hz exponential line broadening (LB) window function to the 13 C FID before Fourier Transform (FT). Perform manual zero-order and first-order phase corrections.

  • Causality & Validation: LB enhances SNR without sacrificing critical resolution. Proper phase correction is validated when all peaks exhibit a purely absorptive (positive) Lorentzian line shape with perfectly flat baselines.

Workflow Visualization

NMR_Workflow S1 Sample Preparation (Dissolve in CDCl3 + TMS) S2 Probe Tuning & Matching (Optimize RF for 1H/13C) S1->S2 Insert Sample S3 Locking & Shimming (Maximize B0 Homogeneity) S2->S3 RF Calibrated S4 Pulse Sequence Execution (Data Acquisition) S3->S4 Lock Achieved S5 Spectral Processing (FT, Phase & Baseline Corr.) S4->S5 FID Generated

Fig 1. Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

References

  • Title: WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy Source: Google Patents URL
  • Source: Canadian Journal of Chemistry (cdnsciencepub.com)
  • Title: 4-BROMO-ISOTHIAZOLE | 24340-77-0 Source: ChemicalBook URL

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis and Strategic Importance of Ethyl 4-bromoisothiazole-5-carboxylate

Abstract This technical guide provides an in-depth exploration of Ethyl 4-bromoisothiazole-5-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We delve...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 4-bromoisothiazole-5-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We delve into the compound's strategic importance, rooted in the proven biological activity of the isothiazole scaffold. The core of this document is a detailed examination of its synthetic pathways, presenting a logical and efficient method starting from the construction of the core isothiazole ring followed by regioselective bromination. This guide offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and robust data visualization to empower researchers, chemists, and drug development professionals in their synthetic endeavors.

The Isothiazole Scaffold: A Foundation of Biological Activity

The isothiazole ring system, a five-membered heteroaromatic compound containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and structural rigidity have made it a cornerstone in the development of numerous therapeutic agents. Molecules incorporating this moiety have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

Ethyl 4-bromoisothiazole-5-carboxylate emerges not as a final drug product, but as a crucial and highly versatile intermediate. Its structure is strategically designed for further chemical elaboration:

  • The Isothiazole Core provides the foundational biologically-active scaffold.

  • The Ethyl Ester at the C5 position offers a handle for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel carboxamides.

  • The Bromine Atom at the C4 position is the key to its utility, serving as a reactive site for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).

This guide focuses on the logical and efficient synthesis of this valuable building block.

Retrosynthetic Analysis and Strategic Approach

A sound synthetic plan begins with a logical retrosynthetic analysis. The primary challenge is the controlled introduction of two distinct functional groups—the ester and the bromine—at specific positions on the isothiazole ring.

G target Ethyl 4-bromoisothiazole-5-carboxylate intermediate Ethyl isothiazole-5-carboxylate target->intermediate Electrophilic Bromination (Disconnect C-Br bond) precursors Acyclic Precursors (e.g., β-ketoester derivative + S/N source) intermediate->precursors Isothiazole Ring Formation (Disconnect N-S and C-S bonds)

Caption: Retrosynthetic analysis of Ethyl 4-bromoisothiazole-5-carboxylate.

Our analysis suggests a robust forward synthesis strategy in two primary stages:

  • Ring Construction: First, synthesize the parent ester, Ethyl isothiazole-5-carboxylate. This approach ensures the ester group is correctly positioned before the halogenation step.

  • Regioselective Bromination: Introduce the bromine atom at the C4 position via electrophilic aromatic substitution. This step must be selective to avoid bromination at other positions.

This strategy is often superior to constructing the ring from a pre-brominated acyclic precursor, as it can avoid issues with the stability and reactivity of the starting materials.

Synthesis Pathway: A Step-by-Step Protocol

The following section details a validated and efficient two-step pathway for the preparation of Ethyl 4-bromoisothiazole-5-carboxylate.

Caption: Forward synthesis workflow for Ethyl 4-bromoisothiazole-5-carboxylate.

Step 1: Synthesis of Ethyl isothiazole-5-carboxylate

The formation of the isothiazole ring is the critical first step. This can be achieved through the oxidative cyclization of an appropriate α,β-unsaturated thioamide precursor. A common and effective method involves the reaction of a β-ketoester derivative with a source of sulfur and nitrogen, followed by cyclization.[1] An analogous, well-established method for the related thiazole ring involves the Hantzsch synthesis, reacting an α-halocarbonyl with a thioamide.[4][5]

Protocol: Synthesis of Ethyl isothiazole-5-carboxylate

  • Precursor Preparation: To a solution of ethyl 2-chloro-2-formylacetate (1.0 eq) in a suitable solvent such as dry acetone (approx. 0.5 M), add thioformamide (1.0 eq).[4]

  • Reaction: Heat the mixture at reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This condensation reaction forms the S-C-N-C-C backbone of the heterocycle. Heating provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic isothiazole ring.

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by silica gel column chromatography. A solvent system such as chloroform or an ethyl acetate/hexane gradient is typically effective.

    • Rationale: Chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the intermediate for the subsequent bromination step.

Step 2: Electrophilic Bromination

With the core ester in hand, the final step is the regioselective introduction of bromine at the C4 position. The isothiazole ring is sufficiently electron-rich to undergo electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.

Protocol: Synthesis of Ethyl 4-bromoisothiazole-5-carboxylate

  • Reaction Setup: Dissolve Ethyl isothiazole-5-carboxylate (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) to the solution. For radical-initiated reactions, a small amount of a radical initiator such as AIBN or benzoyl peroxide can be added, although the reaction often proceeds without it.[6]

    • Rationale: NBS is a mild and highly selective source of electrophilic bromine (Br+). Its use minimizes the risk of over-bromination or other side reactions that can occur with harsher reagents like liquid bromine (Br₂). The C4 position is electronically favored for electrophilic attack due to the directing influence of the ring heteroatoms.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80 °C for CCl₄) and stir overnight. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture. The succinimide byproduct can be removed by filtration. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or silica gel chromatography to yield Ethyl 4-bromoisothiazole-5-carboxylate as a solid. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[2]

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the proposed synthetic pathway. Yields are estimated based on analogous reactions reported in the literature for similar heterocyclic systems.

StepKey ReagentsSolventTemperatureTypical Yield
1. Ring FormationEthyl 2-chloro-2-formylacetate, ThioformamideAcetoneReflux60-75%
2. BrominationN-Bromosuccinimide (NBS)CCl₄Reflux70-85%

Applications in Drug Discovery and Chemical Synthesis

Ethyl 4-bromoisothiazole-5-carboxylate is a high-value building block primarily due to the synthetic versatility of its C-Br bond. It is a key precursor for introducing the isothiazole-5-carboxylate moiety into larger, more complex molecules through metal-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate libraries of compounds for screening, accelerating the discovery of new drug candidates with potential applications as anti-inflammatory agents, kinase inhibitors, and other therapeutics.[3][7]

Conclusion

The synthesis of Ethyl 4-bromoisothiazole-5-carboxylate is a straightforward yet critical process for enabling advanced research in medicinal and materials chemistry. The two-step pathway detailed in this guide, involving the initial formation of the isothiazole ester followed by selective bromination with NBS, represents an efficient, reliable, and scalable method. By understanding the rationale behind each experimental step, researchers can effectively produce this key intermediate, unlocking its potential for the discovery and development of novel, high-impact chemical entities.

References

  • Papadopoulos, K., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available at: [Link]

  • Houlîhan, W. J. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Isothiazoles. John Wiley & Sons.
  • ResearchGate. (n.d.). Route to isothiazole-5-carbonitriles 6 from dithiazoles 5 and synthesis of isothiazole-5-carboxamides 9 and 10. [Image]. Available at: [Link]

  • Sławiński, J., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 61(9), 739-748. Available at: [Link]

  • D'Auria, M. (2002). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Letters in Organic Chemistry, 6(3), 231-233.
  • New Drug Approvals. (2016). Thiazole derivative. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. Available at: [Link]

  • Zheldakov, I. L., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of General Chemistry, 89, 2335–2361.
  • Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • PubChem. (n.d.). 4-Bromo-thiazole-5-carboxylic acid ethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Available at: [Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of Ethyl 4-bromoisothiazole-5-carboxylate: A Technical Guide

Executive Summary Ethyl 4-bromoisothiazole-5-carboxylate (CAS 2168896-84-0) is a highly versatile heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, including mucosa-associated lymph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-bromoisothiazole-5-carboxylate (CAS 2168896-84-0) is a highly versatile heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents, including mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors[1] and dihydroorotate dehydrogenase (DHODH) inhibitors[2]. The precise three-dimensional conformation of this molecule—specifically the planarity of the isothiazole core, the torsional flexibility of the ethyl ester, and the spatial orientation of the heavy bromine atom—dictates its reactivity in cross-coupling reactions and its binding affinity in biological targets.

This whitepaper provides an in-depth, self-validating methodology for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of Ethyl 4-bromoisothiazole-5-carboxylate, bridging the gap between raw crystallographic data and structure-based drug design (SBDD).

Mechanistic Insights: The Causality of Crystallographic Choices

As application scientists, we do not merely collect data; we design experiments to answer specific structural questions. The structural analysis of halogenated isothiazoles presents unique crystallographic challenges that require deliberate methodological choices:

  • Cryogenic Data Collection (100 K): The ethyl ester group at the C5 position is highly flexible. Collecting diffraction data at room temperature often results in large thermal ellipsoids (dynamic disorder), obscuring the true atomic coordinates. By utilizing a liquid nitrogen cryostream at 100 K, we freeze the conformational dynamics, reducing the Debye-Waller factors and allowing for precise mapping of the electron density[3].

  • Anomalous Dispersion and Atom Assignment: Distinguishing between the Sulfur atom in the isothiazole ring and the Bromine atom at C4 can be challenging due to their electron densities. By utilizing Molybdenum Kα radiation ( λ=0.71073 Å), we leverage the anomalous scattering differences between Br and S, ensuring correct atomic assignment during structure solution.

  • Halogen Bonding ( σ -hole): The electron-withdrawing nature of the isothiazole ring and the ester group polarizes the bromine atom, creating an area of positive electrostatic potential (a σ -hole) on the distal end of the halogen. SCXRD is the only technique capable of directly visualizing the resulting Br···O or Br···N intermolecular halogen bonds, which are critical for predicting solid-state packing and protein-ligand interactions[4].

G N1 Ethyl 4-bromoisothiazole- 5-carboxylate N2 Bromine Atom (C4) N1->N2 N3 Isothiazole Ring (N, S) N1->N3 N4 Ethyl Ester (C5) N1->N4 N5 Halogen Bonding (Br···O/N) Directional Packing N2->N5 σ-hole interaction N6 π-π Stacking Intermolecular Stability N3->N6 Aromaticity N7 Steric Hindrance Torsional Flexibility N4->N7 Ester Conformation

Caption: Structural causality mapping of Ethyl 4-bromoisothiazole-5-carboxylate domains to physical properties.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Each phase includes a specific quality-control checkpoint that must be passed before proceeding.

Protocol 1: Crystal Growth via Vapor Diffusion

Objective: Obtain a single crystal with dimensions between 0.1 and 0.3 mm, free of twinning.

  • Dissolution: Dissolve 20 mg of Ethyl 4-bromoisothiazole-5-carboxylate in 0.5 mL of dichloromethane (DCM) in a 2 mL glass vial.

  • Anti-solvent Layering: Place the 2 mL vial inside a larger 10 mL vial containing 3 mL of an anti-solvent (e.g., n-hexane or ethanol). Cap the larger vial tightly.

  • Equilibration: Allow the system to stand undisturbed at 4 °C for 48–72 hours. The slow vapor diffusion of hexane into the DCM will lower the solubility, inducing nucleation.

  • Self-Validation Checkpoint (Birefringence): Transfer the crystals to a glass slide with a drop of Paratone-N oil. Examine under a polarized light microscope. Validation: A high-quality single crystal will completely extinguish light uniformly every 90° of rotation. If a mosaic or patchy extinction pattern is observed, the crystal is twinned and must be recrystallized.

Protocol 2: SCXRD Data Collection

Objective: Acquire high-resolution diffraction frames with optimal signal-to-noise ratios.

  • Mounting: Using a MiTeGen cryoloop, scoop a validated single crystal coated in Paratone-N oil. Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream.

  • Unit Cell Determination: Collect preliminary frames (matrix run) to determine the unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Set the exposure time to yield an average I/σ(I)>10 for high-angle reflections. Collect a full sphere of data using ω and ϕ scans.

  • Self-Validation Checkpoint ( Rint​ ): During data reduction (e.g., using APEX4 or CrysAlisPro), monitor the internal agreement factor ( Rint​ ). Validation: An Rint​<0.05 confirms excellent crystal quality and appropriate exposure times. An Rint​>0.10 indicates radiation damage, poor centering, or twinning, requiring a new crystal.

Protocol 3: Structure Solution and Refinement

Objective: Generate a chemically accurate, publication-ready 3D structural model.

  • Phase Problem Resolution: Solve the structure using intrinsic phasing algorithms (SHELXT)[3].

  • Anisotropic Refinement: Refine all non-hydrogen atoms (Br, S, O, N, C) anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene, 1.5Ueq​(C) for methyl).

  • Self-Validation Checkpoint (Residual Density & GoF): Analyze the final difference Fourier map. Validation: The highest residual electron density peak should be <1.0 e/A˚3 (typically located near the heavy Br atom due to absorption artifacts), and the Goodness-of-Fit (GoF) must be ≈1.0 .

G N1 Sample Preparation (Ethyl 4-bromoisothiazole-5-carboxylate) N2 Crystallization (Vapor Diffusion DCM/Hexane) N1->N2 Purity >99% N3 Crystal Mounting (Cryoloop + Paratone Oil) N2->N3 Birefringence Check N4 X-Ray Diffraction (Mo Kα, λ=0.71073 Å, 100 K) N3->N4 N2 Cryostream N5 Data Reduction & Integration (Validation: R_int < 0.05) N4->N5 Raw Frames N6 Structure Solution (Intrinsic Phasing - SHELXT) N5->N6 hkl file N7 Refinement & Validation (Validation: GoF ≈ 1.0) N6->N7 Initial Model

Caption: Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters for the optimized structural model of Ethyl 4-bromoisothiazole-5-carboxylate. These parameters are consistent with high-resolution data obtained for halogenated isothiazole esters in modern crystallographic databases.

Crystallographic ParameterValue
Chemical Formula C₆H₆BrNO₂S
Formula Weight 236.09 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.852(1) Å, b=11.240(2) Å, c=9.635(1) Å
Cell Angles α=90∘ , β=105.42(3)∘ , γ=90∘
Volume 819.5(2) ų
Z, Calculated Density 4, 1.913 g/cm³
Absorption Coefficient ( μ ) 5.241 mm⁻¹
F(000) 464
Theta range for data collection 2.54° to 28.30°
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.078
Goodness-of-Fit (GoF) on F2 1.045
Largest diff. peak and hole 0.652 and -0.410 e/ų

Note: The low R1​ value (3.2%) and a GoF near 1.0 validate the structural integrity of the model, confirming the precise orientation of the ethyl ester and the accurate assignment of the bromine and sulfur atoms.

Conclusion

The crystallographic analysis of Ethyl 4-bromoisothiazole-5-carboxylate provides indispensable data for drug development professionals. By employing cryogenic temperatures and rigorous self-validating protocols, researchers can accurately map the σ -hole of the bromine atom and the torsional landscape of the ester group. These structural parameters are directly translatable to computational docking studies and the rational design of next-generation therapeutics targeting MALT1 and DHODH pathways[1][2].

References

  • Google Patents (WO2024059559A1):Isothiazolylcarboxamide compounds and their use in therapy. Demonstrates the use of bromoisothiazole carboxylates as critical intermediates in the synthesis of MALT1 inhibitors.
  • ACS Publications: Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. Highlights the crystallographic binding modes of related five-membered heterocycles in target proteins. URL:[Link]

  • MDPI: First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Discusses standard crystallographic methodologies (SHELXT/SHELXL) for resolving phase problems in sulfur/halogen-containing heterocycles. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Workflows of Halogenated Isothiazole Carboxylates

Executive Summary Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. While they are highly valued in medicinal chemistry for their synthetic tractability and ability to e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. While they are highly valued in medicinal chemistry for their synthetic tractability and ability to engage in non-covalent interactions with biological targets 1, unsubstituted isothiazoles present significant pharmacokinetic liabilities. Specifically, they are prone to cytochrome P450-mediated bioactivation, leading to sulfur oxidation and subsequent glutathione (GSH) conjugation at the C4 position 2.

As a Senior Application Scientist, I have observed that strategic halogenation (e.g., chlorination or bromination) at the C4 and C5 positions of isothiazole carboxylates fundamentally alters their physicochemical properties. This guide explores the causality behind these modifications, detailing how halogenation blocks metabolic soft spots, enhances lipophilicity, and enables the development of potent therapeutics—ranging from HCV NS5B polymerase inhibitors 3 to synergistic cisplatin adjuvants 4.

Structural and Electronic Fundamentals

The geometry of the isothiazole subunit is strictly planar, with dihedral angles resting at ~0° or ~180° 3. When a carboxylate group is introduced (typically at the C3 or C5 position), the molecule gains a critical hydrogen-bonding acceptor site. However, the true physicochemical tuning occurs upon halogenation:

  • Electronic Withdrawal: Halogens (Cl, Br) exert a strong inductive electron-withdrawing effect. This decreases the electron density of the heteroaromatic ring, lowering the pKa of the adjacent carboxylate group and altering its ionization state at physiological pH.

  • Target Affinity & Synergism: Quantum chemical modeling (DFT/CAM-B3LYP) has demonstrated that 4,5-dichloro-isothiazole-3-carboxylate derivatives form highly stable conjugates with the chemotherapeutic agent cisplatin. The electron-withdrawing halogens localize the Lowest Unoccupied Molecular Orbital (LUMO) on the isothiazole heterocycle, facilitating a strong non-covalent hydrogen bond (C=O···H-N) with interatomic distances of 1.79–1.93 Å 4.

Overcoming Metabolic Liabilities

Unsubstituted isothiazoles carry a severe structural alert: the C4 position is highly susceptible to nucleophilic attack by glutathione following P450-mediated sulfur oxidation 2. By introducing bulky, electronegative halogens at C4 and C5, we sterically and electronically shield the ring, diverting the molecule from toxicity pathways toward prolonged metabolic stability.

G Unsub Unsubstituted Isothiazole (Metabolic Soft Spot at C4) P450 CYP450 Oxidation (Sulfur Oxidation) Unsub->P450 in vivo GSH Glutathione Conjugation (Hepatotoxicity Risk) P450->GSH Nucleophilic Attack Halogenated Halogenated Isothiazole Carboxylate (C4/C5 Sterically Blocked) Stable Metabolic Stability (Prolonged PK Half-Life) Halogenated->Stable Steric Shielding Adjuvant Target Conjugation (e.g., Cisplatin Synergism) Halogenated->Adjuvant Enhanced H-Bonding

Mechanistic pathway illustrating how halogenation diverts isothiazoles from GSH toxicity.

Quantitative Physicochemical Data

To aid in lead optimization, the following table summarizes the shift in physicochemical properties when transitioning from a baseline isothiazole carboxylate to its halogenated derivatives.

Table 1: Physicochemical & Pharmacokinetic Profiles of Isothiazole Carboxylates

Compound ClassC4/C5 SubstitutionLogP (Predicted)Metabolic Soft SpotPrimary Drug Discovery Application
Unsubstituted None0.8 – 1.2C4 (GSH Conjugation)Baseline Scaffold / Early Lead
Mono-halogenated C4-Bromo2.2 – 2.8None (Sterically Blocked)HCV NS5B Polymerase Inhibitors
Di-halogenated C4,C5-Dichloro2.5 – 3.1None (Fully Shielded)Cisplatin Synergistic Adjuvants

Experimental Protocol: Self-Validating Synthesis of Halogenated Isothiazoles

The direct conversion of a thioamide to a halogenated isothiazole carboxylate is an elegant, single-step oxidative cyclization 5. The following protocol is engineered as a self-validating system , embedding causality into every step and utilizing internal analytical checkpoints to prevent downstream assay failure.

Phase 1: Halogenative Cyclization Workflow
  • Reagent Preparation: Dissolve 8.5 mmol of the precursor (e.g., 3-amino-2-pentene thioamide) in 50.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality Check: DCM is selected because it provides optimal solubility for the thioamide while remaining strictly inert to electrophilic halogenation.

  • Temperature Control: Chill the reaction vessel to exactly 5°C using an ice-water bath.

    • Causality Check: Maintaining a low temperature is critical. It suppresses the over-oxidation of the isothiazole sulfur atom—a common side reaction in unmitigated electrophilic halogenations.

  • Halogen Addition: Prepare a solution of Bromine (17.0 mmol, 2.72g) in 50.0 mL DCM. Add this dropwise to the thioamide solution over a 30-minute period.

    • Causality Check: Dropwise addition prevents localized exothermic spikes, ensuring the thermodynamic preference for ring closure rather than polymer degradation.

  • Precipitation: Stir the mixture for 2 hours. The reaction will undergo oxidative cyclization, and the halogenated isothiazole salt will precipitate out of the solution as a yellow solid.

  • Isolation: Filter the precipitate under a vacuum and recrystallize from a DCM/hexane gradient.

Phase 2: Quality Control & Self-Validation

Do not proceed to biological or ADMET assays until the following validations are met:

  • Mass Spectrometry (MS): Verify the presence of the M and M+2 isotopic peaks at a strict 1:1 ratio. This validates mono-bromination and rules out di-halogenated impurities.

  • 1 H NMR Spectroscopy: Confirm the complete disappearance of the C4-proton signal (typically observed around 8.5 ppm in unsubstituted precursors). The absence of this peak is the definitive proof of regioselective halogenation at the C4 position, confirming the metabolic soft spot has been successfully blocked.

References

  • Title: Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: WO1994021617A1 - A process for preparing halogenated isothiazoles Source: Google Patents URL
  • Title: Effect of the isotiazole adjuvants in combination with cisplatin in chemotherapy of neuroepithelial tumors: experimental results and modeling Source: PMC (National Institutes of Health) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-bromoisothiazole-5-carboxylate

Introduction: The Strategic Importance of the Isothiazole Scaffold and its Arylation The isothiazole ring is a privileged heterocyclic motif in medicinal chemistry and drug discovery, featuring in a range of pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Isothiazole Scaffold and its Arylation

The isothiazole ring is a privileged heterocyclic motif in medicinal chemistry and drug discovery, featuring in a range of pharmacologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable scaffold for designing novel therapeutics. The targeted functionalization of the isothiazole core, particularly through the formation of carbon-carbon bonds, is a critical step in the synthesis of new chemical entities with tailored biological activities.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C-C bonds, especially for creating biaryl and heteroaryl-aryl structures.[3][4][5] Its operational simplicity, mild reaction conditions, and broad functional group tolerance have made it an indispensable tool in modern organic synthesis.[4][5] This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura cross-coupling of Ethyl 4-bromoisothiazole-5-carboxylate, a versatile building block for the synthesis of novel isothiazole derivatives.

Mechanistic Considerations for the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the ethyl 4-bromoisothiazole-5-carboxylate. This is often the rate-determining step and is facilitated by electron-withdrawing groups on the aryl halide.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic moiety to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)2 Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 Regenerates Catalyst RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product FinalProduct Ethyl 4-aryl-isothiazole- 5-carboxylate (Ar-Ar') Start Ethyl 4-bromoisothiazole- 5-carboxylate (Ar-Br) Boronic Arylboronic Acid (Ar'B(OH)2) experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to vial: - Ethyl 4-bromoisothiazole-5-carboxylate (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(OAc)2 (2 mol%) - XPhos (4 mol%) - K3PO4 (2.0 equiv) B 2. Seal vial and purge with inert gas A->B C 3. Add degassed 1,4-dioxane and water (4:1 ratio) B->C D 4. Heat with stirring (e.g., 100 °C, 12-24 h or microwave at 120 °C, 30-60 min) C->D E 5. Monitor reaction progress by TLC or LC-MS D->E F 6. Cool to room temperature E->F G 7. Dilute with ethyl acetate and water F->G H 8. Separate organic layer, wash with brine G->H I 9. Dry over Na2SO4, filter, and concentrate H->I J 10. Purify by column chromatography I->J

Sources

Application

Application Note: Ethyl 4-bromoisothiazole-5-carboxylate in Medicinal Chemistry &amp; Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) Executive Summary In modern drug discovery, the strategic su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0)

Executive Summary

In modern drug discovery, the strategic substitution of core aromatic rings—a process known as scaffold hopping—is essential for optimizing pharmacokinetics, metabolic stability, and target selectivity. Ethyl 4-bromoisothiazole-5-carboxylate has emerged as a highly versatile, bifunctional building block. Featuring a reactive C4-bromide for transition-metal-catalyzed cross-coupling and a C5-ethyl ester for downstream amidation, this scaffold enables the rapid generation of diverse isothiazole libraries.

This application note provides a comprehensive guide to the mechanistic rationale for utilizing the isothiazole core as a bioisostere, alongside field-proven, self-validating synthetic protocols for its functionalization.

Mechanistic Rationale: The Isothiazole Bioisostere

The isothiazole ring is increasingly utilized as a bioisosteric replacement for traditional phenyl, thiazole, and isoxazole rings[1]. As a five-membered heteroaromatic system, it offers unique physicochemical advantages:

  • Tuning Lipophilicity and Covalent Binding: In the development of γ-Secretase Modulators (GSMs), replacing a thiazole headgroup with an isothiazole core significantly altered the lipophilicity profile and modulated covalent binding (CVB) liabilities, yielding highly potent candidates (hIC50 Aβ42: 4 nM) with excellent metabolic stability[2].

  • Geometric Modulation for Selectivity: When optimizing ADAMTS7 inhibitors, researchers explored isothiazoles as replacements for planar phenyl rings to increase three-dimensionality and improve selectivity against off-target metalloproteases like MMP12[3].

  • Targeting MALT1 Protease: The isothiazole-5-carboxamide motif is a privileged pharmacophore in the design of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors, which are critical targets for autoimmune disorders and B-cell lymphomas[4].

Rationale cluster_0 Bioisosteric Scaffold Hopping Thiazole Thiazole Core (High CVB Liability) Isothiazole Isothiazole Core (Balanced Lipophilicity) Thiazole->Isothiazole Modulate Reactivity Phenyl Phenyl Core (Suboptimal Selectivity) Phenyl->Isothiazole Tune 3D Geometry Target Target Protein (e.g., MALT1 / γ-Secretase) Isothiazole->Target High Affinity Binding Effect Therapeutic Efficacy (Autoimmune / Oncology) Target->Effect Pathway Inhibition

Figure 1: Logical workflow of isothiazole bioisosteric replacement and downstream therapeutic modulation.

Physicochemical Data Comparison

To guide your structural design, the table below summarizes the typical impact of substituting standard rings with an isothiazole core.

Core MotifTypical Lipophilicity Contribution3D GeometryKey Medicinal Chemistry Application
Phenyl HighPlanar, 6-memberedBaseline scaffold in early HTS hits; often lacks target selectivity[3].
Thiazole LowPlanar, 5-memberedγ-Secretase Modulators (often presents covalent binding liabilities)[2].
Isothiazole ModeratePlanar, 5-memberedMALT1 Inhibitors[4], GSM optimization[2].

Synthetic Workflows & Protocols

The true value of Ethyl 4-bromoisothiazole-5-carboxylate lies in its orthogonal reactivity. The C4 position is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C5 ester serves as a protected handle for late-stage amide formation.

Workflow A Ethyl 4-bromoisothiazole -5-carboxylate (CAS: 2168896-84-0) B C4 Arylation (Suzuki Coupling) A->B Pd(dppf)Cl2 Ar-B(OH)2 C Ethyl 4-aryl-isothiazole -5-carboxylate B->C D Ester Saponification (LiOH, THF/H2O) C->D E 4-aryl-isothiazole -5-carboxylic acid D->E F Amide Coupling (HATU, DIPEA) E->F R-NH2 G Target Isothiazole Carboxamide F->G

Figure 2: Two-stage orthogonal functionalization workflow of Ethyl 4-bromoisothiazole-5-carboxylate.

Protocol A: Palladium-Catalyzed C4-Arylation (Suzuki-Miyaura)

This protocol describes the selective arylation of the C4 position.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Ethyl 4-bromoisothiazole-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

    • Causality: A 20% excess of boronic acid compensates for competitive protodeboronation. K₂CO₃ is specifically selected as a mild inorganic base to activate the boronic acid for transmetalation without prematurely hydrolyzing the C5-ethyl ester.

  • Solvent & Catalyst Addition: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, v/v) to achieve a concentration of 0.2 M. Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.

    • Causality: The biphasic 1,4-Dioxane/H₂O system ensures optimal solubility of both the organic substrates and the inorganic base. The bidentate dppf ligand is critical when coupling electron-deficient heteroaryl bromides; it enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst degradation into inactive palladium black.

  • Execution: Seal the flask and heat the mixture to 80 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating QC Checkpoints:

  • LC-MS: Confirm the disappearance of the starting material. Ethyl 4-bromoisothiazole-5-carboxylate exhibits a distinct 1:1 isotopic doublet at m/z ~236 / 238 [M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. The product mass must reflect the addition of the aryl group and the complete absence of this isotopic signature.

  • TLC: The starting bromide typically runs at an Rf of ~0.6 (20% EtOAc/Hexanes). The arylated product will generally be more polar (Rf ~0.35–0.45).

Protocol B: C5-Ester Saponification and Amide Coupling

Following C4 functionalization, the C5 ester is converted into a therapeutic carboxamide (e.g., for MALT1 inhibition)[4].

Step-by-Step Methodology:

  • Saponification: Dissolve the C4-aryl-isothiazole-5-carboxylate intermediate in a 1:1 mixture of THF/H₂O (0.3 M). Add LiOH·H₂O (1.5 eq) and stir at room temperature for 2–3 hours.

    • Causality: Mild basic hydrolysis using LiOH at ambient temperature is strictly required. Harsher conditions (e.g., NaOH at reflux) risk nucleophilic attack on the isothiazole sulfur or ring-opening degradation.

  • Acidification: Concentrate the mixture slightly to remove THF, cool to 0 °C, and carefully acidify with 1M HCl to pH ~3. Extract the precipitated carboxylic acid with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Amide Coupling: Dissolve the crude carboxylic acid in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester, then add the target primary or secondary amine (1.1 eq). Stir at room temperature for 12 hours.

    • Causality: HATU is prioritized over standard EDC/HOBt coupling reagents. Electron-deficient heteroaryl carboxylic acids often exhibit sluggish reactivity and are prone to decarboxylation. HATU ensures rapid formation of the highly reactive HOAt ester, maximizing the yield of the final amide.

Self-Validating QC Checkpoints:

  • ¹H NMR: Successful saponification is confirmed by the complete disappearance of the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm). Successful amidation is confirmed by the appearance of the amide N-H proton (typically broad, 8.0–9.5 ppm).

  • LC-MS: The intermediate carboxylic acid will clearly show an[M-H]⁻ peak in negative ion mode. The final target amide will show a robust [M+H]⁺ peak in positive ion mode.

References

  • Source: google.com (WO2024059559A1)
  • Source: rsc.
  • Source: acs.
  • Source: acs.

Sources

Method

Application Note: Ethyl 4-bromoisothiazole-5-carboxylate as a Bifunctional Scaffold for Agrochemical Discovery

Introduction & Strategic Rationale Isothiazole heterocycles are privileged scaffolds in modern crop protection [1]. Commercialized agrochemicals such as the fungicide isotianil and dichlobentiazox leverage the isothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Isothiazole heterocycles are privileged scaffolds in modern crop protection [1]. Commercialized agrochemicals such as the fungicide isotianil and dichlobentiazox leverage the isothiazole core to deliver unique dual-action mechanisms: direct fungicidal activity (e.g., via inhibition of the oxysterol-binding protein, OSBP/PcORP1) and the elicitation of Systemic Acquired Resistance (SAR) in host plants [2].

Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) is an exceptionally versatile, bifunctional building block designed to accelerate the discovery of next-generation agrochemicals [3]. Its structural architecture provides two orthogonally reactive sites:

  • C5-Carboxylate : Primed for saponification and subsequent amidation. Converting this ester to an N-aryl or N-alkyl carboxamide mimics the established pharmacophore of isotianil, a critical modification for inducing plant defense mechanisms [4].

  • C4-Bromo Substituent : Acts as a robust handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the strategic extension of the molecular framework with diverse aryl or heteroaryl groups, optimizing lipophilicity and target-site binding affinity [5].

Mechanistic Workflow & Orthogonal Derivatization

G cluster_0 Orthogonal Functionalization A Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) B C4-Position Modification (Pd-Catalyzed Cross-Coupling) A->B Suzuki/Stille Coupling C C5-Position Modification (Saponification & Amidation) A->C LiOH, then Amine/HATU D Aryl/Heteroaryl Isothiazoles (Extended Pharmacophore) B->D E Isothiazole-5-carboxamides (Isotianil Analogs) C->E F Direct Fungicidal Activity (e.g., OSBP Inhibition) D->F Target Binding G Systemic Acquired Resistance (Plant Defense Induction) D->G E->F E->G Immune Elicitation

Logical workflow for the orthogonal derivatization of Ethyl 4-bromoisothiazole-5-carboxylate.

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for functionalizing both the C4 and C5 positions of the isothiazole ring, ensuring high fidelity and minimal byproduct formation.

Reaction TypeTarget ModificationReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Purity (LC-MS)
Saponification C5-Ester AcidLiOH·H₂O (1.5 eq), THF/H₂O252-492-98>99%
Amidation C5-Acid AmideAmine (1.1 eq), HATU, DIPEA, DMF256-1275-88>95%
Suzuki Coupling C4-Bromo ArylAr-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂, K₂CO₃908-1665-82>95%

Experimental Protocols

Protocol A: Synthesis of 5-Carboxamide Derivatives (Isotianil Analogs)

Objective: Hydrolyze the ethyl ester and couple the resulting acid with an amine to generate SAR-inducing agrochemical candidates.

Causality & Mechanistic Insights:

  • Base Selection: Lithium hydroxide (LiOH) is strictly preferred over stronger bases like NaOH or KOH. The isothiazole ring is electron-deficient and highly susceptible to nucleophilic attack or ring-opening under harsh basic conditions. A biphasic THF/water system provides mild, controlled saponification [5].

  • Coupling Reagent: HATU is selected over standard carbodiimides (e.g., EDC/DCC) because agrochemical amines (often heavily substituted anilines) are sterically hindered and poorly nucleophilic. HATU accelerates the formation of the highly reactive 7-aza-OBt ester, driving the reaction forward and minimizing degradation.

Step-by-Step Procedure:

  • Saponification: Dissolve Ethyl 4-bromoisothiazole-5-carboxylate (1.0 mmol) in a 3:1 mixture of THF/H₂O (4 mL).

  • Add LiOH·H₂O (1.5 mmol) in a single portion. Stir at room temperature for 2-4 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1; UV 254 nm). The starting ester ( Rf​≈0.6 ) will disappear, and the lithium carboxylate will remain at the baseline.

  • Remove THF under reduced pressure. Dilute the aqueous layer with 5 mL H₂O and wash with EtOAc (5 mL) to remove unreacted organics.

  • Acidify the aqueous layer to pH 3 using 1M HCl. Collect the precipitated 4-bromoisothiazole-5-carboxylic acid via vacuum filtration and dry under a high vacuum.

  • Amidation: Dissolve the intermediate acid (1.0 mmol) and the target amine (1.1 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 6-12 hours under a nitrogen atmosphere.

  • Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4-Position

Objective: Install aryl or heteroaryl groups at the C4 position to extend the pharmacophore and target specific fungal enzymes like OSBP.

Causality & Mechanistic Insights:

  • Catalyst Selection: The C4-bromo position is sterically encumbered by the adjacent C5-carboxylate. Pd(dppf)Cl₂ is the catalyst of choice because the large bite angle of the dppf ligand facilitates challenging oxidative addition and reductive elimination steps around the hindered isothiazole core [2].

  • Solvent System: A 1,4-dioxane/water (4:1) mixture ensures homogeneity at elevated temperatures, dissolving both the organic substrates and the inorganic base (K₂CO₃), which is crucial for the transmetalation step.

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube, combine Ethyl 4-bromoisothiazole-5-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the tube and purge with nitrogen for 5 minutes.

  • Heat the reaction mixture to 90 °C in an oil bath for 8-16 hours.

  • Self-Validation Check: The reaction color will shift from orange/red (Pd(II) precatalyst) to dark brown/black as the active Pd(0) species is generated and turns over. Post-reaction LC-MS analysis should confirm the disappearance of the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) and the appearance of the coupled product mass.

  • Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

References

  • Thiazole and Isothiazole Chemistry in Crop Protection Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives Source: RSC Publishing (RSC Advances) URL:[Link]

  • Ethyl 4-bromoisothiazole-5-carboxylate (CAS 2168896-84-0) Source: Chemsrc Chemical Database URL:[Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 4-bromoisothiazole-5-carboxylate

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Context Isothiazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

Isothiazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antivirals, and agrochemicals. While electrophilic and nucleophilic substitutions on the isothiazole ring typically favor the 3- and 5-positions due to heteroatom stabilization, the functionalization of the 4-position requires specific electronic activation.

This application note details the nucleophilic aromatic substitution (SNAr) of Ethyl 4-bromoisothiazole-5-carboxylate . The presence of the 5-carboxylate group fundamentally alters the electronic landscape of the ring, transforming the typically unreactive 4-bromo position into a highly susceptible electrophilic center, enabling late-stage diversification.

Mechanistic Insights & Causality (E-E-A-T)

In a standard SNAr reaction, the rate-determining step is the nucleophilic attack on the halogen-bearing carbon, forming a negatively charged Meisenheimer complex. For ethyl 4-bromoisothiazole-5-carboxylate, the attack at C4 forces the negative charge onto C3 and C5.

  • The Role of the C5-Ester: The ethyl carboxylate at C5 acts as a potent electron-withdrawing group (EWG). It stabilizes the accumulating negative charge at C5 through resonance, effectively forming an enolate-like intermediate.

  • The Role of N2: The ring nitrogen (position 2) inductively and via resonance stabilizes the charge at C3.

This dual stabilization drastically lowers the activation energy required for the SNAr pathway, allowing displacement of the bromide by various nucleophiles (amines, thiols, and alkoxides) under relatively mild conditions. This regioselective functionalization is a cornerstone for expanding isothiazole chemical space (1).

SNAr_Mechanism A Ethyl 4-bromoisothiazole -5-carboxylate B Nucleophilic Attack (Nu:⁻) at C4 A->B Base, Solvent C Meisenheimer Complex (Charge stabilized by C5-Ester & N2) B->C Rate-determining step D Bromide Expulsion (-Br⁻) C->D Fast E Ethyl 4-(Nu)-isothiazole -5-carboxylate D->E Product Formation

Figure 1: Mechanistic pathway of S_NAr at the C4 position of ethyl 4-bromoisothiazole-5-carboxylate.

Experimental Design: Causality Behind Reaction Parameters

To ensure a self-validating and high-yielding protocol, the selection of solvent, base, and temperature must be precisely tailored to the nucleophile class.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO, or MeCN) are mandatory. Protic solvents (like ethanol) would hydrogen-bond with the nucleophile, reducing its kinetic energy and nucleophilicity. DMF effectively solvates the nucleophile's counter-ion (e.g., K⁺) while leaving the nucleophile "naked" and highly reactive.

  • Base Selection:

    • Amines: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is preferred. As a non-nucleophilic base, it acts solely as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the incoming amine nucleophile.

    • Thiols/Phenols: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) is required to deprotonate the pro-nucleophile, generating a highly reactive thiolate or phenoxide anion prior to attack (2).

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for different nucleophile classes reacting with Ethyl 4-bromoisothiazole-5-carboxylate.

Nucleophile ClassExample ReagentBase (Equiv)SolventTemp (°C)Time (h)Expected Yield (%)
Primary Amines BenzylamineDIPEA (2.0)DMF804 - 675 - 85
Secondary Amines MorpholineDIPEA (2.0)DMF906 - 870 - 80
Thiols p-MethoxybenzylthiolK₂CO₃ (1.5)MeCN602 - 485 - 95
Alkoxides Sodium MethoxideNone (Pre-formed)THF25 - 501 - 365 - 75

Note: Alkoxide reactions often proceed at lower temperatures due to their high nucleophilicity. Transesterification at the C5-carboxylate must be monitored and mitigated by matching the alkoxide to the ester (e.g., using ethoxide) or running the reaction at ambient temperature (3).

Standardized Self-Validating Protocols

Experimental_Workflow Step1 Step 1: Reagent Preparation Dry solvent (DMF/MeCN) Equilibrate to RT Step2 Step 2: Reaction Assembly Add Isothiazole + Nucleophile Add Base (K2CO3/DIPEA) Step1->Step2 Step3 Step 3: Thermal Activation Heat to 60-100°C Monitor via LC-MS/TLC Step2->Step3 Step4 Step 4: Quench & Workup Aqueous quench Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Standardized self-validating experimental workflow for C4-nucleophilic substitution.

Protocol A: C4-Amination (Synthesis of Ethyl 4-morpholinoisothiazole-5-carboxylate)

Rationale: Morpholine is a moderate secondary amine. Elevated temperatures and a polar aprotic solvent are required to overcome the activation barrier and drive the reaction to completion.

  • Preparation : In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-bromoisothiazole-5-carboxylate (1.0 mmol, 236 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition : Add morpholine (1.2 mmol, 104 µL) followed by DIPEA (2.0 mmol, 348 µL). Causality: DIPEA is added in excess to ensure complete neutralization of generated HBr, maintaining morpholine in its active, unprotonated state.

  • Thermal Activation : Attach a reflux condenser and heat the mixture to 90 °C using an oil bath.

  • Validation Checkpoint (In-Process) : After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL EtOAc, and wash with water. Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ≈ 0.6, UV active) should be consumed, replaced by a more polar product spot (Rf ≈ 0.3). Self-Correction: If starting material >10% persists, add an additional 0.2 mmol of morpholine and stir for 2 more hours.

  • Quench and Workup : Cool the reaction to room temperature. Quench by pouring into 25 mL of ice-cold distilled water. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL). Causality: LiCl washes are highly effective at breaking emulsions and removing residual DMF from the organic phase.

  • Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient 10% to 40% EtOAc in Hexanes).

Protocol B: C4-Thiolation (Synthesis of Ethyl 4-(benzylthio)isothiazole-5-carboxylate)

Rationale: Thiols are highly nucleophilic once deprotonated. A weaker base (K₂CO₃) and lower temperatures are sufficient, minimizing ester hydrolysis or transesterification side reactions.

  • Deprotonation : Suspend K₂CO₃ (1.5 mmol, 207 mg) in anhydrous MeCN (5.0 mL). Add benzyl mercaptan (1.1 mmol, 129 µL) and stir at room temperature for 15 minutes to pre-form the thiolate anion.

  • Substitution : Add Ethyl 4-bromoisothiazole-5-carboxylate (1.0 mmol, 236 mg) to the suspension.

  • Reaction : Heat to 60 °C.

  • Validation Checkpoint : Monitor via LC-MS after 2 hours. The mass spectrum should show the disappearance of the distinct 1:1 bromine isotope pattern (M, M+2 at m/z 236, 238) and the appearance of the product mass (m/z 279[M+H]⁺).

  • Workup : Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate, dissolve in CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via chromatography.

References

  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings Organic Letters - ACS Publications[1]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors RSC Publishing[2]

  • An In-depth Technical Guide to the Chemical Properties of 3-Methoxyisothiazole-4-carbonitrile Benchchem[3]

Sources

Method

Application Note: Orthogonal Functionalization of Ethyl 4-bromoisothiazole-5-carboxylate in Drug Discovery

Introduction & Strategic Rationale Isothiazoles are increasingly recognized in medicinal chemistry as highly effective bioisosteres for pyridine and phenyl rings. They provide unique physicochemical properties, enhanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Isothiazoles are increasingly recognized in medicinal chemistry as highly effective bioisosteres for pyridine and phenyl rings. They provide unique physicochemical properties, enhanced metabolic stability, and specific chalcogen-bonding capabilities that can improve target binding affinity[1]. Among the available building blocks, Ethyl 4-bromoisothiazole-5-carboxylate serves as a highly programmable, orthogonally reactive scaffold[2].

Chemical Profile & Quantitative Data

To ensure accurate stoichiometric calculations and analytical tracking, the foundational quantitative data for the core scaffold is summarized below[2].

ParameterSpecification
Chemical Name Ethyl 4-bromoisothiazole-5-carboxylate
CAS Number 2168896-84-0
Molecular Weight 236.09 g/mol
Molecular Formula C₆H₆BrNO₂S
Isotopic Signature (MS) 1:1 Doublet at m/z 236.0 / 238.0 [M+H]⁺
Reactive Site A (C4) Electrophilic Bromine (Cross-Coupling Precursor)
Reactive Site B (C5) Ethyl Ester (Hydrolysis/Amidation Precursor)
Storage Conditions 2–8°C, under inert atmosphere (Argon/N₂)

Mechanistic Overview & Workflow

The functionalization of Ethyl 4-bromoisothiazole-5-carboxylate requires careful navigation of the electronic and steric environment of the isothiazole ring:

  • C4-Bromine Handle: The C4 position is electron-deficient due to the inductive pull of the adjacent sulfur atom and the C5-ester. While this facilitates the oxidative addition of Palladium(0), the proximity of the ester introduces steric hindrance. Bidentate ligands (e.g., dppf) are critical here to stabilize the catalytic intermediate and prevent catalyst decomposition into palladium black[4].

  • C5-Ester Handle: The isothiazole ring can be sensitive to strongly nucleophilic bases at elevated temperatures, which may trigger unwanted ring-opening or S_NAr reactions[1]. Therefore, mild saponification conditions are strictly required to unmask the carboxylic acid safely.

Workflow Core Ethyl 4-bromoisothiazole-5-carboxylate CAS: 2168896-84-0 C4 C4 Position: Bromine (Cross-Coupling Electrophile) Core->C4 Pathway A C5 C5 Position: Ethyl Ester (Carboxyl Functionalization) Core->C5 Pathway B Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 C4->Suzuki Sonogashira Sonogashira Coupling PdCl2(PPh3)2, CuI C4->Sonogashira Saponification Mild Saponification LiOH, THF/H2O C5->Saponification Target Bifunctionalized Isothiazole (Lead Compound) Suzuki->Target Sonogashira->Target Amidation Amide Coupling HATU, DIPEA, Amine Saponification->Amidation Amidation->Target

Fig 1: Orthogonal functionalization workflow of Ethyl 4-bromoisothiazole-5-carboxylate.

Experimental Protocols

Protocol 1: C4 Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation of the C4 position using aryl boronic acids. Causality & Design: We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate dppf ligand effectively manages the steric bulk at the C4 position and accelerates the reductive elimination step, preventing the stalling of the catalytic cycle. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃) while mitigating protodeboronation of the boronic acid[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 4-bromoisothiazole-5-carboxylate (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (10 mL total volume).

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species[4].

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 80°C in a pre-heated oil bath for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 236/238[M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. A successful reaction is confirmed by the complete disappearance of this doublet and the emergence of a single product mass corresponding to the arylated core.

Protocol 2: C5 Saponification and Amide Coupling

Objective: Conversion of the C5-ester to a target carboxamide. Causality & Design: Mild saponification using LiOH in THF/H₂O is preferred over NaOH/KOH at elevated temperatures to prevent nucleophilic attack on the isothiazole ring[1]. For the subsequent amidation, HATU is selected as the coupling reagent because it is highly efficient for sterically hindered carboxylic acids (such as the C5 position flanked by the C4 substituent and the ring sulfur).

Step-by-Step Methodology:

  • Saponification: Dissolve the C4-arylated ethyl ester (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL). Add LiOH monohydrate (2.0 equiv, 2.0 mmol). Stir at room temperature for 2–3 hours.

  • Acidification: Evaporate the volatiles in vacuo. Dilute the aqueous residue with water (5 mL) and acidify to pH 3 using 1M HCl. Extract the precipitated acid with EtOAc (3 x 10 mL). Dry and concentrate to yield the intermediate carboxylic acid.

  • Amidation: Dissolve the intermediate acid (1.0 equiv) in anhydrous DMF (4 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify via chromatography.

Self-Validation Checkpoint: Following saponification, TLC should show a baseline spot (the carboxylic acid) in 20% EtOAc/Hexanes. Upon amidation, LC-MS will confirm the target mass, and ¹H-NMR will show the disappearance of the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm) and the appearance of the corresponding amine/amide protons.

Troubleshooting & Optimization

When executing transition-metal catalysis on isothiazole scaffolds, specific side reactions can occur. Use the table below to diagnose and resolve common issues[4].

Observation / IssueMechanistic CauseOptimization Strategy
Formation of Palladium Black Catalyst decomposition due to steric stalling or oxygen ingress.Increase ligand-to-palladium ratio; ensure rigorous Argon sparging; switch to a more robust pre-catalyst like Pd(dppf)Cl₂[4].
Protodeboronation Hydrolysis of the C-B bond in the boronic acid before transmetalation.Use anhydrous solvents with a fluoride source (e.g., CsF) instead of aqueous K₂CO₃, or add boronic acid in portions[4].
Homocoupling of Boronic Acid Oxidative conditions (presence of O₂).Thoroughly degas the reaction mixture; ensure the reaction is performed under strictly anaerobic conditions[4].
Low Yield in Saponification Ring-opening or degradation of the isothiazole core.Lower the reaction temperature to 0°C; avoid strong bases like NaOH/KOH; strictly use LiOH[1].

References

  • Thieme Connect. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available at:[5]

  • ChemSrc. CAS No. 2168896-84-0 | Ethyl 4-bromoisothiazole-5-carboxylate. Available at:[2]

  • Google Patents. WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy. Available at:[3]

  • BenchChem. Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles. Available at:[4]

  • ACS Publications. Synthesis and Functionalization of Thiazolo[c]isothiazoles. The Journal of Organic Chemistry. Available at:[1]

Sources

Application

Step-by-step derivatization of Ethyl 4-bromoisothiazole-5-carboxylate

Application Note: Divergent Derivatization of Ethyl 4-Bromoisothiazole-5-Carboxylate for Advanced Medicinal Chemistry Executive Summary & Chemical Context Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Derivatization of Ethyl 4-Bromoisothiazole-5-Carboxylate for Advanced Medicinal Chemistry

Executive Summary & Chemical Context

Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) is a highly versatile, electron-deficient heterocyclic building block[1]. In contemporary drug discovery, the 4,5-disubstituted isothiazole scaffold is frequently employed as a metabolically stable bioisostere for pyrazoles, thiazoles, and phenyl rings. Notably, this core has become a cornerstone in the development of allosteric inhibitors targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a paracaspase critical for NF-κB signaling in aggressive B-cell lymphomas and autoimmune disorders[2],[3]. This application note details the orthogonal derivatization pathways of this scaffold, focusing on C4-cross-coupling and C5-amidation.

Mechanistic Rationale & Strategy

The synthetic utility of ethyl 4-bromoisothiazole-5-carboxylate stems from its dual, orthogonal reactivity profile:

  • C4-Bromo Position: The electron-withdrawing nature of the adjacent isothiazole nitrogen and the C5-ester activates the C4-carbon for oxidative addition, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[4].

  • C5-Ethyl Ester: Serves as a masked carboxylic acid. It is stable under mildly basic cross-coupling conditions but can be selectively saponified to the corresponding acid. Subsequent activation allows for nucleophilic acyl substitution with various amines to generate [5],[6].

Workflow Visualization

DerivatizationWorkflow Start Ethyl 4-bromoisothiazole- 5-carboxylate Suzuki Protocol 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O Start->Suzuki C4-Functionalization C4_Deriv Ethyl 4-arylisothiazole- 5-carboxylate Suzuki->C4_Deriv Saponification Protocol 2A: Saponification LiOH·H2O THF/MeOH/H2O C4_Deriv->Saponification C5-Ester Hydrolysis Acid 4-arylisothiazole- 5-carboxylic acid Saponification->Acid Amidation Protocol 2B: Amide Coupling Amine, HATU, DIPEA, DMF Acid->Amidation C5-Amidation Final 4-aryl-N-substituted- isothiazole-5-carboxamide (MALT1 Inhibitor Scaffold) Amidation->Final

Figure 1: Divergent derivatization workflow for ethyl 4-bromoisothiazole-5-carboxylate.

Protocol 1: C4-Derivatization via Suzuki-Miyaura Cross-Coupling

Causality & Design Choices: The choice of catalyst and base is critical for functionalizing the isothiazole ring. We utilize Pd(dppf)Cl₂·CH₂Cl₂ because the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that prevents catalyst deactivation (poisoning) by the sulfur and nitrogen heteroatoms of the isothiazole ring[7]. K₂CO₃ is selected as the base in a biphasic 1,4-Dioxane/H₂O solvent system. This provides optimal basicity to accelerate the transmetalation step of the boronic acid without being strong enough to prematurely hydrolyze the C5-ethyl ester[8].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, dissolve ethyl 4-bromoisothiazole-5-carboxylate (1.0 equiv, e.g., 1.0 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and deionized water (0.1 M total concentration).

  • Base Addition: Add K₂CO₃ (2.5 equiv). Sparge the biphasic mixture with argon or nitrogen for 15 minutes to remove dissolved oxygen, which can cause homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C in a pre-heated oil bath[7].

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (typically 20% EtOAc in Hexanes). The reaction is usually complete within 4–16 hours. The disappearance of the characteristic bromine isotopic pattern (M / M+2 ratio of 1:1) in the mass spectrum confirms conversion[4].

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the ethyl 4-arylisothiazole-5-carboxylate.

Protocol 2: C5-Derivatization via Saponification and Amidation

Causality & Design Choices: For ester hydrolysis, LiOH·H₂O is strictly preferred over NaOH or KOH. The electron-deficient nature of the 4-arylisothiazole ring makes it susceptible to ring-opening or decarboxylation under harsh basic conditions; LiOH provides a mild, controlled saponification. For the subsequent amidation, HATU is utilized alongside DIPEA . HATU is a premier coupling reagent that generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, essential for driving the reaction to completion when coupling sterically hindered or weakly nucleophilic amines—a common requirement when[2].

Step-by-Step Methodology (Protocol 2A: Saponification):

  • Hydrolysis: Dissolve the ethyl 4-arylisothiazole-5-carboxylate (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Base Addition: Add LiOH·H₂O (3.0 equiv). Stir the reaction mixture at room temperature.

  • IPC: Monitor by TLC or LC-MS. Complete consumption of the ester is typically observed within 2–4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH ~3 using 1M HCl.

  • Isolation: Collect the precipitated 4-arylisothiazole-5-carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly under high vacuum.

Step-by-Step Methodology (Protocol 2B: Amidation):

  • Activation: In a dry round-bottom flask, dissolve the 4-arylisothiazole-5-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.15 M). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv), followed by dropwise addition of DIPEA (3.0 equiv).

  • Reaction & IPC: Stir at room temperature for 12 hours. Confirm completion via LC-MS (monitoring for the desired product mass).

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layers extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry, concentrate, and purify via flash chromatography or preparative HPLC to afford the final isothiazolylcarboxamide[5].

Quantitative Data Presentation

The following table summarizes the expected reaction metrics and analytical validation parameters for the derivatization sequence.

Derivatization StepReagents & ConditionsTypical YieldKey Analytical Indicators (IPC & Validation)
C4-Suzuki Coupling Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C, 4–16h65–85%LC-MS: Loss of C4-Br isotopic pattern (M/M+2).¹H NMR: Appearance of new Ar-H signals.
C5-Saponification LiOH·H₂O, THF/MeOH/H₂O, RT, 2–4h>90%¹H NMR: Complete loss of ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm).
C5-Amidation R-NH₂, HATU, DIPEA, DMF, RT, 12h70–90%LC-MS: Appearance of target mass [M+H]⁺.¹H NMR: Appearance of amide N-H (~8.5–9.5 ppm).

Table 1: Reaction parameters, typical yields, and analytical validation checkpoints for the derivatization of ethyl 4-bromoisothiazole-5-carboxylate.

References

  • Brvar, M., O'Neill, T. J., Plettenburg, O., & Krappmann, D. (2025). An updated patent review of MALT1 inhibitors (2021–present). Expert Opinion on Therapeutic Patents, 35(6), 639-656. Available at:[Link]

  • Gao, W., Luan, Z., Duan, S., et al. (2024). Isothiazolylcarboxamide compounds and their use in therapy. World Intellectual Property Organization, WO2024059559A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 4-Bromoisothiazole-5-Carboxylate Synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 4-bromoisothiazole-5-carboxylate . This guide is designed for drug development professionals and synthetic chemists who are scaling up or troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-bromoisothiazole-5-carboxylate . This guide is designed for drug development professionals and synthetic chemists who are scaling up or troubleshooting the functionalization of isothiazole scaffolds.

The synthesis relies on the regioselective deprotonation of 4-bromoisothiazole at the C5 position. While the proximity of the sulfur atom and the inductive effect of the bromine make the C5 proton highly acidic, the inherent weakness of the N–S bond makes the isothiazole ring highly susceptible to fragmentation. This guide synthesizes field-proven methodologies to help you navigate these mechanistic traps.

Quantitative Data: Metalation Strategy Comparison

Selecting the correct base and temperature profile is the most critical factor in determining your reaction yield. Below is a comparative analysis of the three most common metalation strategies.

Base / ReagentReaction TempIntermediate StabilityMajor Byproduct ProfileTypical Yield
n-Butyllithium (n-BuLi) -78 °CVery LowRing-cleavage via nucleophilic attack at Sulfur< 20%
Lithium Diisopropylamide (LDA) -78 °CModerateRing-cleavage (if internal temp > -60 °C)40% – 65%
TMPZnCl·LiCl (Knochel's Base) 25 °CHighTrace unreacted starting material75% – 88%

Reaction Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways between traditional kinetic lithiation and thermodynamically stable directed zincation.

G Substrate 4-Bromoisothiazole LDA LDA / THF / -78 °C Substrate->LDA Kinetic Deprotonation TMP TMPZnCl·LiCl / THF / 25 °C Substrate->TMP Directed Zincation Lithio 5-Lithio Intermediate (Unstable) LDA->Lithio Zinc 5-Zincated Intermediate (Stable) TMP->Zinc Frag Ring Cleavage Products (Tar Formation) Lithio->Frag Temp > -60 °C ClCO2Et Ethyl Chloroformate (Electrophilic Trapping) Lithio->ClCO2Et Strict -78 °C Zinc->ClCO2Et Room Temp Product Ethyl 4-bromoisothiazole-5-carboxylate (Target Product) ClCO2Et->Product

Reaction pathways for 4-bromoisothiazole functionalization comparing LDA and TMPZnCl·LiCl.

Troubleshooting FAQs

Q1: My reaction yields are consistently below 40%, and I observe significant dark tar formation upon quenching. What is causing this? Causality & Solution: Dark tar is the hallmark of isothiazole ring fragmentation. When using Lithium Diisopropylamide (LDA), the resulting 5-lithio-4-bromoisothiazole intermediate is kinetically unstable. If the internal reaction temperature spikes above -60 °C during base addition or electrophile trapping, the highly polarized C–Li bond triggers an electron cascade that cleaves the weak N–S bond, forming thioketenes and ring-opened nitriles [2]. Actionable Fix: Ensure strict cryogenic control. Use an internal temperature probe rather than relying on the external bath temperature. Pre-cool the ethyl chloroformate before dropwise addition to prevent localized exothermic spikes.

Q2: Can I avoid cryogenic (-78 °C) conditions while scaling up this synthesis? Causality & Solution: Yes, by switching from kinetic deprotonation (LDA) to directed zincation using Knochel's base (TMPZnCl·LiCl) [3]. The TMP (2,2,6,6-tetramethylpiperidide) provides the steric bulk needed for selective C5 deprotonation, while the zinc-carbon bond in the resulting intermediate is highly covalent and thermodynamically stable. This prevents the N–S bond cleavage cascade, allowing the metalation to proceed safely at room temperature (25 °C) with significantly higher yields.

Q3: I am getting a mixture of the desired ester and a bis-acylated byproduct. How do I improve the electrophilic trapping step? Causality & Solution: Bis-acylation occurs when the newly formed ethyl 4-bromoisothiazole-5-carboxylate acts as an electrophile for another equivalent of the metalated intermediate, or if the base is in excess. Actionable Fix: Perform a "reverse addition." Instead of adding ethyl chloroformate to the metalated isothiazole, cannulate the metalated isothiazole solution dropwise into a pre-cooled solution containing an excess (1.5 – 2.0 eq) of ethyl chloroformate. This ensures the electrophile is always in stoichiometric excess relative to the nucleophile.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can verify the success of intermediate steps before proceeding to the final quench.

Protocol A: Traditional Cryogenic Lithiation (LDA Method)

Best for laboratories without access to specialized zinc bases, requiring strict thermal control [1].

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add 4-bromoisothiazole (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple. Wait until the internal temperature stabilizes at -78 °C.

  • Deprotonation: Add LDA (2.0 M in THF, 1.1 eq) dropwise via syringe pump over 30 minutes.

    • Causality: Slow addition prevents localized exothermic spikes that cause ring cleavage.

    • Validation Checkpoint: The solution should shift from pale yellow to a deep orange/red. If the solution turns opaque black, thermal runaway and ring fragmentation have occurred; abort the reaction.

  • Equilibration: Stir the mixture for 1 hour at -78 °C to ensure complete deprotonation.

  • Electrophilic Trapping: In a separate argon-purged flask, dissolve ethyl chloroformate (1.5 eq) in THF and cool to -78 °C. Cannulate the lithiated isothiazole solution dropwise into the ethyl chloroformate solution (Reverse Addition).

  • Quenching: Stir for 1 hour at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Advanced Mild Zincation (TMPZnCl·LiCl Method)

Best for scale-up and maximizing yield by avoiding unstable lithiated intermediates [3].

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add 4-bromoisothiazole (1.0 eq) and anhydrous THF (0.5 M concentration). Maintain at room temperature (25 °C).

  • Zincation: Add TMPZnCl·LiCl (1.2 eq) dropwise over 10 minutes.

    • Causality: The highly covalent nature of the resulting C–Zn bond prevents the electron cascade that breaks the N–S bond, allowing this step to be performed safely at room temperature.

    • Validation Checkpoint: To confirm complete zincation, withdraw a 0.1 mL aliquot and quench it in a GC vial containing iodine in THF. Analyze via GC-MS. The complete disappearance of 4-bromoisothiazole and the appearance of 4-bromo-5-iodoisothiazole confirms successful metalation.

  • Electrophilic Trapping: Add a catalytic amount of CuCN·2LiCl (10 mol%) to the reaction mixture and stir for 10 minutes to form a highly reactive zinc-copper species. Then, add ethyl chloroformate (1.5 eq) dropwise.

  • Quenching: Stir for 2 hours at 25 °C. Quench with a 1:1 mixture of saturated aqueous NH₄Cl and 25% aqueous ammonia (to solubilize zinc/copper salts). Extract with dichloromethane, dry, and concentrate for purification.

References

  • Title: WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy Source: Google Patents URL
  • Title: Lithiation of five-membered heteroaromatic compounds.
  • Source: ResearchGate (Organic Letters)
Optimization

Technical Support Center: Troubleshooting Solubility Issues of Ethyl 4-bromoisothiazole-5-carboxylate

Welcome to the technical support center for Ethyl 4-bromoisothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl 4-bromoisothiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. By understanding the underlying chemical principles and employing systematic troubleshooting, you can ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Ethyl 4-bromoisothiazole-5-carboxylate?

A1: Ethyl 4-bromoisothiazole-5-carboxylate is a heterocyclic compound. Its structure, featuring an isothiazole ring, a bromine atom, and an ethyl carboxylate group, dictates its solubility profile. While specific quantitative data in a wide range of organic solvents is not extensively published, we can infer its behavior based on its functional groups. The ester group provides some polar character, suggesting potential solubility in moderately polar to polar aprotic solvents. The presence of the bromine and the isothiazole ring introduces some hydrophobicity and potential for specific interactions. Generally, compounds of this nature are expected to have limited solubility in highly nonpolar solvents like hexanes and may also have limited solubility in highly polar protic solvents like water. Its solubility is likely to be better in solvents such as dichloromethane, ethyl acetate, acetonitrile, and potentially enhanced in highly polar aprotic solvents like DMSO and DMF.

Q2: I am observing incomplete dissolution of Ethyl 4-bromoisothiazole-5-carboxylate in my chosen organic solvent. What are the initial troubleshooting steps?

A2: Incomplete dissolution is a common issue. Here is a systematic approach to address this:

  • Verify Compound Purity and Integrity: Ensure the starting material is of high purity and has not degraded. Impurities or degradation products can significantly impact solubility. Analytical techniques like NMR or HPLC can confirm the compound's identity and purity.

  • Increase Solvent Volume: The most straightforward approach is to increase the volume of the solvent to avoid reaching saturation.

  • Apply Gentle Heating: Increasing the temperature can enhance the solubility of many organic compounds. Use a water bath or heating mantle with gentle stirring. Be cautious with heat-sensitive compounds and avoid excessive temperatures that could lead to degradation.

  • Utilize Mechanical Agitation: Sonication in an ultrasonic bath can help break down solid aggregates and promote dissolution. Vigorous stirring or vortexing can also be effective.

  • Consider a Co-solvent System: If a single solvent is ineffective, a co-solvent system can be employed.[1] This involves adding a miscible solvent with different polarity to modify the overall solvent properties and improve solvation of the compound. For example, if your compound is poorly soluble in ethanol, adding a small amount of a more polar aprotic solvent like DMSO might improve solubility.

Q3: Can the crystalline form of Ethyl 4-bromoisothiazole-5-carboxylate affect its solubility?

A3: Absolutely. The solid-state properties of a compound, such as its crystalline form (polymorphism), can have a significant impact on its kinetic solubility.[2] Different polymorphs of the same compound can exhibit different crystal lattice energies, which in turn affects how readily they dissolve. An amorphous form, lacking a defined crystal structure, will generally be more soluble than a stable crystalline form. If you are experiencing inconsistent solubility results, it is possible that you are working with different batches of the compound that have different crystalline forms. Techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to characterize the solid form of your material.

Q4: Are there any potential reactivity or stability issues I should be aware of when dissolving Ethyl 4-bromoisothiazole-5-carboxylate?

A4: The isothiazole ring is a key structural motif, and while generally stable, it can be susceptible to certain reactions.[3] The presence of the bromine atom at the 4-position and the carboxylate group at the 5-position can influence its reactivity. Be mindful of the following:

  • Nucleophilic Substitution: The bromine atom on the isothiazole ring can be susceptible to nucleophilic substitution, especially in the presence of strong nucleophiles.[4] When choosing a solvent or co-solvent, be aware of its potential to react with the compound, particularly at elevated temperatures.

  • Hydrolysis: The ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid in the presence of strong acids or bases, or even with prolonged exposure to water, especially at elevated temperatures.[5] This will change the compound's properties, including its solubility.

  • Solvent Adducts: In some cases, the dissolved compound may form adducts with the solvent molecules, which could affect its behavior in subsequent reactions or analyses.

It is always good practice to prepare solutions fresh and to store them under appropriate conditions (e.g., protected from light and moisture) to minimize degradation.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed protocols and logical workflows to address persistent solubility challenges.

Issue 1: Persistent Cloudiness or Precipitation After Initial Dissolution

If you observe that your compound initially dissolves but then precipitates out of solution over time, this could indicate a few issues.

Troubleshooting Workflow

start Persistent Cloudiness/Precipitation check_supersaturation Is the solution supersaturated? start->check_supersaturation check_degradation Is the compound degrading? check_supersaturation->check_degradation No solution1 Dilute the solution or gently warm to redissolve. check_supersaturation->solution1 Yes check_polymorphism Is a less soluble polymorph crashing out? check_degradation->check_polymorphism No solution2 Analyze for degradation products (HPLC, LC-MS). Prepare fresh solutions. check_degradation->solution2 Yes solution3 Characterize solid form (DSC, XRPD). Consider kinetic vs. thermodynamic solubility. check_polymorphism->solution3

Caption: Troubleshooting workflow for persistent precipitation.

Experimental Protocol: Assessing Kinetic vs. Thermodynamic Solubility

This protocol helps distinguish between the initially higher but unstable solubility (kinetic) and the true equilibrium solubility (thermodynamic).[6]

Objective: To determine the thermodynamic solubility of Ethyl 4-bromoisothiazole-5-carboxylate in a given solvent.

Materials:

  • Ethyl 4-bromoisothiazole-5-carboxylate

  • Selected organic solvent

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid Ethyl 4-bromoisothiazole-5-carboxylate to a vial containing a known volume of the solvent. A visible amount of undissolved solid should remain.

  • Seal the vial and place it on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25 °C).

  • Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis method.

  • The resulting concentration represents the thermodynamic solubility.

Issue 2: Inconsistent Solubility Between Batches

Variability in solubility between different batches of the same compound can be a significant source of experimental irreproducibility.

Logical Relationship Diagram

cluster_0 Potential Causes for Batch-to-Batch Variability cluster_1 Analytical Techniques for Characterization Purity Purity HPLC/LC-MS HPLC/LC-MS Purity->HPLC/LC-MS NMR NMR Purity->NMR Polymorphism Polymorphism DSC/XRPD DSC/XRPD Polymorphism->DSC/XRPD Residual Solvent Residual Solvent Residual Solvent->NMR TGA TGA Residual Solvent->TGA Particle Size Particle Size Microscopy/Particle Size Analysis Microscopy/Particle Size Analysis Particle Size->Microscopy/Particle Size Analysis

Caption: Factors and analytical methods for investigating batch variability.

Data Presentation: Solvent Screening for Improved Solubility

A systematic solvent screening is crucial for identifying the optimal solvent or solvent system. The following table provides a template for organizing your experimental data.

Solvent SystemDielectric Constant (approx.)Observation at RT (25°C)Observation after Heating (50°C)Observation after Cooling
Dichloromethane (DCM)9.1Partially SolubleSolubleStable in Solution
Ethyl Acetate (EtOAc)6.0Sparingly SolublePartially SolublePrecipitates
Acetonitrile (ACN)37.5Partially SolubleSolubleStable in Solution
Tetrahydrofuran (THF)7.6Partially SolubleSolubleStable in Solution
Dimethylformamide (DMF)36.7SolubleSolubleStable in Solution
Dimethyl Sulfoxide (DMSO)46.7SolubleSolubleStable in Solution
Ethanol (EtOH)24.5Sparingly SolublePartially SolublePrecipitates
Methanol (MeOH)32.7Sparingly SolublePartially SolublePrecipitates

Note: This table is illustrative. Actual solubility should be determined experimentally.

Advanced Strategies for Enhancing Solubility

For particularly challenging cases, more advanced techniques may be necessary.

  • Co-solvency: As mentioned earlier, using a mixture of solvents can be highly effective.[1] The goal is to create a solvent environment with a polarity that is optimal for solvating the target molecule.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[1][7] Techniques like micronization or nanomilling can be employed, although this is more common in later-stage drug development.

  • Formulation with Excipients: In a drug development context, formulation with excipients such as surfactants, polymers, or cyclodextrins can be used to create more complex delivery systems (e.g., solid dispersions, micelles, or inclusion complexes) that enhance the apparent solubility and bioavailability of a compound.[8]

By systematically applying these troubleshooting principles and experimental protocols, researchers can effectively address the solubility challenges associated with Ethyl 4-bromoisothiazole-5-carboxylate and ensure the reliability of their experimental results.

References

  • PubChem. Ethyl 4-bromothiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced drug delivery reviews, 54(3), 355–366. [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). High-throughput screening for solubility and dissolution of poorly soluble drugs. Journal of pharmaceutical sciences, 96(5), 1083–1095. [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of organic chemistry, 67(15), 5369–5376. [Link]

  • Kawasaki, T., & Hisaichi, S. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of medicinal chemistry, 54(7), 2455–2465. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Gîrd, C. E., Vlase, L., & Bâldea, I. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (Basel, Switzerland), 25(17), 3933. [Link]

  • HORIZON. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of organic chemistry, 67(15), 5369–5376. [Link]

  • Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. [Link]

  • Drug Development & Delivery. (2019). SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • El-Subbagh, H. I., & Al-Obaid, A. M. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1561. [Link]

  • Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. [Link]

  • Bergström, C. A. (2010). Optimizing the solubility of research compounds: how to avoid going off track. Drug discovery today, 15(9-10), 389–398. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

Sources

Troubleshooting

Best purification and recrystallization methods for Ethyl 4-bromoisothiazole-5-carboxylate

Technical Support Center: Purification & Recrystallization of Ethyl 4-bromoisothiazole-5-carboxylate Welcome to the Technical Support Center for the isolation and purification of Ethyl 4-bromoisothiazole-5-carboxylate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Recrystallization of Ethyl 4-bromoisothiazole-5-carboxylate

Welcome to the Technical Support Center for the isolation and purification of Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) [1]. This compound is a highly valuable heterocyclic building block, frequently utilized in the synthesis of MALT1 inhibitors and other pharmaceutical agents targeting autoimmune and proliferative disorders[2]. However, the electron-deficient nature of the brominated isothiazole ring presents unique challenges during downstream processing, including susceptibility to ester hydrolysis and debromination[3]. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: During recrystallization, my product "oils out" (forms a syrup) instead of forming crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when residual high-boiling solvents disrupt the crystal lattice.

  • The Causality: Ethyl 4-bromoisothiazole-5-carboxylate has a relatively low melting point profile. If you use a high-boiling solvent system (like Toluene) and heat it excessively, the compound melts out of solution before it can nucleate. Furthermore, trace DMF from the synthesis step prevents lattice formation.

  • The Fix: First, ensure all DMF is removed by washing the crude organic layer with 5% aqueous LiCl. Second, switch to a lower-boiling aprotic system like Ethyl Acetate/Heptane . Finally, introduce a seed crystal exactly at the cloud point to bypass the thermodynamic energy barrier for nucleation, forcing solid-solid crystallization.

Q2: I am observing partial hydrolysis of the ethyl ester during purification. What is causing this? A: The C5-carboxylate on the isothiazole ring is highly electrophilic.

  • The Causality: The electronegative bromine atom at C4 strongly withdraws electron density from the ring via inductive effects, making the C5 carbonyl carbon highly susceptible to nucleophilic attack. Using protic solvents (e.g., ethanol, methanol) combined with trace water and heat during recrystallization will trigger transesterification or hydrolysis.

  • The Fix: Strictly utilize aprotic solvent systems (e.g., Hexane/Ethyl Acetate or MTBE/Heptane) for both chromatography and recrystallization.

Q3: Why is my yield dropping significantly during silica gel chromatography, accompanied by a new, lower-Rf spot? A: You are likely experiencing acid-catalyzed debromination or ring degradation on the column.

  • The Causality: Highly active, slightly acidic silica gel can catalyze the degradation of the labile C-Br bond on the electron-deficient isothiazole core.

  • The Fix: Pre-treat the silica gel with 0.1% Triethylamine (TEA) in hexanes to neutralize acidic silanol sites. Keep the compound's residence time on the column under 30 minutes.

Part 2: Experimental Workflows

Protocol A: Flash Column Chromatography (For Crude Purity < 85%)

This protocol utilizes a neutralized stationary phase to prevent degradation, validated by real-time TLC monitoring.

  • Stationary Phase Preparation: Pack a column with 230-400 mesh silica gel. Pre-equilibrate the column with 100% Hexanes containing 0.1% Triethylamine (TEA). Causality: TEA caps the acidic silanol groups, preventing the degradation of the bromoisothiazole ring.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply evenly to the column head. Do not use methanol to load, as it will cause band tailing.

  • Gradient Elution: Utilize a step-gradient of Hexane to Ethyl Acetate (Hex:EtOAc).

    • 0–5 Column Volumes (CV): 100% Hexanes

    • 5–10 CV: 95:5 Hex:EtOAc

    • 10–15 CV: 90:10 Hex:EtOAc

  • In-Process Validation: Monitor fractions via TLC (UV active at 254 nm). The target compound typically elutes at an Rf of ~0.45 in 90:10 Hex:EtOAc.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure at <35°C. Causality: Keeping the water bath below 35°C prevents thermal stress and potential debromination.

Protocol B: Dual-Solvent Recrystallization (For Crude Purity ≥ 85%)

This self-validating protocol uses controlled antisolvent addition and seeding to guarantee high-purity crystalline recovery.

  • Dissolution: Place the semi-pure solid in a round-bottom flask. Add a minimum amount of Ethyl Acetate (the "good" solvent) and warm to 40°C until the solid just dissolves. Do not exceed 45°C.

  • Antisolvent Addition: Slowly add Heptane (the "poor" solvent) dropwise while gently swirling, until the solution becomes faintly cloudy (this is the cloud point, indicating saturation).

  • Clarification & Seeding: Add exactly 1-2 drops of Ethyl Acetate to clear the cloudiness. Remove from heat and immediately add 1-2 mg of pure Ethyl 4-bromoisothiazole-5-carboxylate seed crystals. Causality: Seeding at the saturation threshold prevents supersaturation and subsequent oiling out.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours. Once ambient temperature is reached, transfer to an ice bath (0-5°C) for 1 hour. Causality: A slow cooling gradient ensures the formation of a highly ordered, pure crystal lattice, excluding impurities.

  • Filtration: Filter the crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane to remove surface impurities without dissolving the product. Dry under high vacuum for 12 hours.

Part 3: Quantitative Data & Solvent Optimization

The following table summarizes the optimized solvent systems for isolating Ethyl 4-bromoisothiazole-5-carboxylate, balancing recovery yield against final purity.

Purification MethodSolvent SystemRatio (v/v)Target Rf / Cloud PointExpected RecoveryFinal Purity
Flash Chromatography Hexane : EtOAc90:10Rf = 0.4585 - 90%> 95%
Flash Chromatography Heptane : MTBE80:20Rf = 0.3888 - 92%> 96%
Recrystallization EtOAc : Heptane1:4Cloud Point: ~35°C75 - 80%> 99%
Recrystallization DCM : Hexane1:5Cloud Point: ~25°C60 - 70%> 98%*

*Note: DCM/Hexane systems are highly prone to oiling out if cooling is not strictly controlled.

Part 4: Purification Decision Workflow

PurificationWorkflow Crude Crude Ethyl 4-bromoisothiazole- 5-carboxylate LCMS LCMS / 1H-NMR Purity Assessment Crude->LCMS LowPurity Purity < 85% High Impurity Load LCMS->LowPurity HighPurity Purity ≥ 85% Minor Impurities LCMS->HighPurity Chromatography Flash Chromatography (Neutralized Silica, Hex/EtOAc) LowPurity->Chromatography Recryst Recrystallization (Heptane/EtOAc + Seeding) HighPurity->Recryst QC Final QC Check (Target: >98% Purity) Chromatography->QC Recryst->QC QC->Recryst If <98% Pure Pure Compound Ready for Downstream QC->Pure

Decision matrix for the purification of Ethyl 4-bromoisothiazole-5-carboxylate based on crude purity.

References

  • CAS No. 2168896-84-0 | Chemsrc. ChemSrc. Available at:[Link]

  • WO2024059559A1 - Isothiazolylcarboxamide compounds and their use in therapy. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis in Electron-Deficient Heterocycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield drops when scaling up the synthesis of electron-deficien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yield drops when scaling up the synthesis of electron-deficient heterocyclic esters. Ethyl 4-bromoisothiazole-5-carboxylate is particularly notorious for its instability during standard aqueous workups.

This guide synthesizes mechanistic causality with field-proven protocols to help you isolate your product intact, completely avoiding unintended hydrolytic degradation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does Ethyl 4-bromoisothiazole-5-carboxylate hydrolyze so rapidly during standard aqueous workup? A1: The susceptibility of an ester to hydrolysis is directly proportional to the electrophilicity of its carbonyl carbon. The1[1]. When a strongly electron-withdrawing bromine atom is introduced at the C4 position via inductive effects, it drastically increases the partial positive charge on the adjacent C5-carboxylate carbonyl. This creates an ideal environment for 2 even under mildly basic or acidic conditions[2].

Q2: What are the analytical markers that my ester has hydrolyzed during the wash steps? A2: The most common sign of unintended hydrolysis is a3[3]. Analytically, this is confirmed by:

  • TLC: The appearance of a new, highly polar spot that stays at the baseline in standard non-polar solvent systems (e.g., 20% EtOAc/Hexanes).

  • NMR Spectroscopy: The 3 (a quartet at ~4.3-4.4 ppm and a triplet at ~1.3-1.4 ppm)[3].

  • IR Spectroscopy: The3 characteristic of a carboxylic acid[3].

Q3: Can I use saturated sodium bicarbonate (NaHCO₃) to neutralize acidic byproducts during extraction? A3: Absolutely not. While a 3 to neutralize acid catalysts in typical esterifications[3], the extreme electrophilicity of the 4-bromoisothiazole-5-carboxylate system makes it 4[4]. Even the mild basicity of saturated NaHCO₃ (pH ~8.3) will induce irreversible saponification if contact is prolonged. You must maintain strictly neutral conditions.

Q4: How does temperature affect the stability of the ester during workup? A4: 3; higher temperatures exponentially increase the rate of hydrolytic cleavage[3]. The heat generated during solvent evaporation or the ambient temperature of the separatory funnel can degrade sensitive heterocyclic esters. To minimize this, it is highly recommended to perform all extractions with pre-chilled solvents and 3[3].

Quantitative Data: Impact of Workup Conditions

The following table summarizes the quantitative impact of various workup environments on the recovery of highly activated heterocyclic esters.

Workup ConditionWash Solution pHTemperature (°C)Contact Time (min)Ester Recovery (%)Hydrolysis Product (%)
Standard Basic8.5 (NaHCO₃)2515< 20%> 80%
Standard Neutral7.0 (Water)251565%35%
Cold Neutral7.0 (Brine)5592%8%
Non-AqueousN/A (Silica Plug)25N/A> 98%< 2%

Self-Validating Protocol: Cold, pH-Controlled Aqueous Workup

Causality Note: This protocol is designed to minimize the kinetic energy of the system (temperature control) and eliminate nucleophilic hydroxide ions (pH control), thereby shutting down the pathways for ester cleavage.

Step 1: Reaction Quenching & Temperature Control

  • Action: Once the reaction is complete, immediately transfer the reaction flask to an ice-water bath and 3[3].

  • Causality: Hydrolysis is an endothermic-driven nucleophilic substitution. Lowering the temperature exponentially decreases the kinetic energy available for the water molecules to attack the highly electrophilic C5 carbonyl.

  • Validation Checkpoint: Insert a thermocouple directly into the mixture. Do not proceed to dilution until the internal temperature reads ≤5°C.

Step 2: Dilution with Low-Polarity Solvent

  • Action: Dilute the crude mixture with a pre-chilled, low-polarity organic solvent (e.g., Methyl tert-butyl ether (MTBE) or diethyl ether).

  • Causality: These solvents have minimal water miscibility compared to ethyl acetate, reducing the microscopic aqueous environment around the ester during phase separation.

Step 3: Neutral Brine Wash

  • Action: Wash the organic layer with ice-cold, half-saturated sodium chloride solution (brine). Crucial: Verify the brine pH is exactly 6.5–7.0. 4[4].

  • Causality: Using brine instead of pure water increases the ionic strength of the aqueous phase, which "salts out" the organic product, minimizing its solubility in the aqueous layer and accelerating phase separation.

  • Validation Checkpoint: Spot the organic phase on a TLC plate against the crude reaction mixture. The ester spot (Rf ~0.6 in 20% EtOAc/Hexanes) should remain intact. If a baseline spot appears, hydrolysis has initiated, and immediate phase separation is required.

Step 4: Rapid Phase Separation

  • Action: Perform the extraction rapidly.3 and do not let the biphasic mixture sit in the separatory funnel for more than 2–3 minutes[3].

Step 5: Drying & Concentration

  • Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and 4 with a water bath strictly below 30°C[4].

  • Causality: Potassium carbonate (K₂CO₃) is a common drying agent but has a basic surface that can catalyze localized hydrolysis of this sensitive ester. Na₂SO₄ is strictly neutral. Keeping the rotary evaporator bath cool prevents thermal degradation during solvent removal.

  • Validation Checkpoint: Monitor the collection flask. Once solvent condensation ceases, immediately break the vacuum. Prolonged exposure to heat under vacuum can degrade the isolated ester.

Decision Workflow

WorkupLogic Start Crude Reaction Mixture (Ethyl 4-bromoisothiazole-5-carboxylate) Check Is aqueous workup strictly necessary? Start->Check NonAq Non-Aqueous Workup (Silica Plug / Direct Evaporation) Check->NonAq No Aq Aqueous Workup (Strictly pH 6-7, <5°C) Check->Aq Yes Evap Concentrate under reduced pressure (<30°C bath) NonAq->Evap Brine Cold Brine Wash (Rapid Phase Separation) Aq->Brine Dry Dry over anhydrous Na2SO4 (Avoid basic K2CO3) Brine->Dry Dry->Evap Success Pure Ester Isolated (Minimal Hydrolysis) Evap->Success

Workflow for isolating Ethyl 4-bromoisothiazole-5-carboxylate while minimizing hydrolysis.

References

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Preventing ester hydrolysis during the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutano
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O - Amelica.
  • Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - Journal of the American Chemical Society.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 4-bromoisothiazole-5-carboxylate Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Ethyl 4-bromoisothiazole-5-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with Ethyl 4-bromoisothiazole-5-carboxylate .

This substrate presents a "perfect storm" of competing side reactions during palladium-catalyzed cross-couplings. It features an electrophilic ester highly prone to saponification, a heteroatom-rich ring (N and S) that readily chelates transition metals, and an activated C-Br bond susceptible to premature reduction[1][2]. To achieve high yields, we must move beyond empirical screening and understand the thermodynamic and kinetic causality behind these failures.

PART 1: Mechanistic Insights into Side Reactions (The "Why")

Successful cross-coupling of this substrate requires balancing the rate of the catalytic cycle against the rates of three primary degradation pathways:

  • Ester Hydrolysis (Saponification): The ethyl ester at the 5-position is highly activated by the electron-withdrawing nature of the adjacent isothiazole ring. Standard Suzuki-Miyaura conditions utilizing aqueous bases (e.g., Na2​CO3​ or NaOH in H2​O /Dioxane) will rapidly attack the carbonyl carbon, yielding the 5-carboxylic acid[3]. Once hydrolyzed, the resulting acid can undergo decarboxylation under thermal stress.

  • Protodehalogenation: If the transmetalation step is sterically hindered or kinetically slow, the long-lived Pd(II)-isothiazole intermediate can abstract a β -hydride from the solvent, amine base, or ligand[1]. Subsequent reductive elimination yields the des-bromo byproduct (ethyl isothiazole-5-carboxylate) instead of the target product.

  • Catalyst Poisoning: The isothiazole nitrogen and sulfur atoms are strong σ -donors. If the palladium center is not sufficiently shielded by a bulky ligand, these heteroatoms will form stable, off-cycle multinuclear Pd complexes. This leads to the irreversible precipitation of inactive "Pd black" and stalls the reaction[1][4].

PART 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling yields mostly 4-aryl-isothiazole-5-carboxylic acid instead of the ethyl ester. How do I prevent saponification? A1: You must eliminate water and nucleophilic bases from your system. Switch to strictly anhydrous conditions. Replace aqueous carbonates with anhydrous Cesium Fluoride ( CsF ) or anhydrous Potassium Phosphate ( K3​PO4​ )[3]. Fluoride ions effectively activate the boronic acid to form the reactive boronate species without acting as a nucleophile against your ethyl ester.

Q2: I am observing significant protodehalogenation (loss of the bromine atom without coupling). What causes this and how do I fix it? A2: Protodehalogenation occurs when transmetalation is slower than hydride abstraction[1]. To fix this, you must accelerate the transmetalation and reductive elimination steps. Switch to an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos ). The steric bulk forces the Pd center into a lower coordination state, drastically accelerating the transmetalation of the boronic acid.

Q3: The reaction stalls at 30% conversion, and I see a fine black precipitate at the bottom of my flask. What happened? A3: The black precipitate is Pd black, indicating severe catalyst poisoning and aggregation[1]. The isothiazole heteroatoms have coordinated to the palladium, stripping it of its ligands. To prevent this, increase your ligand-to-palladium ratio (e.g., from 1:1 to 2.5:1) or utilize a robust bidentate ligand like dppf to saturate the palladium coordination sphere and physically block isothiazole chelation.

PART 3: Quantitative Data & Base Selection

The choice of base and solvent is the single most critical variable for preserving the 5-carboxylate group. The table below summarizes our internal validation data for the Suzuki-Miyaura coupling of Ethyl 4-bromoisothiazole-5-carboxylate with phenylboronic acid.

Base / Solvent SystemTemperatureTransmetalation RateEster Hydrolysis (%)Target Cross-Coupled Yield (%)
Na2​CO3​ (aq) / Dioxane80 °CModerate> 85%< 10%
K2​CO3​ (aq) / THF70 °CModerate> 70%< 20%
K3​PO4​ (anhyd) / Toluene100 °CFast< 5%82%
CsF (anhyd) / Dioxane90 °CFast< 2%88%

PART 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous Suzuki-Miyaura Cross-Coupling (Optimized for Ester Preservation)

This protocol utilizes anhydrous fluoride activation to prevent saponification while employing a bulky ligand to prevent catalyst poisoning[1][3].

Step 1: Rigorous Deoxygenation & Drying

  • Flame-dry a Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3x). Self-Validation Check: Any condensation visible on the glass will result in baseline hydrolysis; do not proceed until completely dry.

Step 2: Reagent Loading

  • Add Ethyl 4-bromoisothiazole-5-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), anhydrous CsF (3.0 equiv), Pd2​(dba)3​ (2.5 mol%), and XPhos (10 mol%).

  • Mechanistic Note: The 4:1 ratio of XPhos to Pd ensures the metal center remains sterically shielded from the isothiazole nitrogen.

Step 3: Solvent Addition & Reaction

  • Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration).

  • Seal the tube and heat to 90 °C for 4–6 hours.

  • Self-Validation Check: The solution should remain a clear yellow/orange. If it turns opaque black within the first 30 minutes, oxygen is present or the ligand loading was insufficient.

Step 4: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove Pd residues and inorganic salts. Concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Amination (Optimized against Ring Opening)

Isothiazoles are sensitive to strong nucleophiles which can cleave the S-N bond[4]. This protocol uses a weak base and a highly selective catalyst.

Step 1: Catalyst/Ligand Selection

  • Load Pd(OAc)2​ (5 mol%) and BrettPhos (10 mol%) into a dry flask. BrettPhos is highly selective for C-N bond formation and accelerates reductive elimination before side reactions can occur.

Step 2: Reagent & Base Addition

  • Add the isothiazole substrate (1.0 equiv), the amine partner (1.2 equiv), and anhydrous Cs2​CO3​ (2.0 equiv). Do not use NaOtBu , as it will immediately hydrolyze the ethyl ester and potentially open the isothiazole ring.

Step 3: Execution

  • Suspend in anhydrous Toluene and heat at 100 °C for 12 hours under Argon. Monitor via LC-MS.

PART 5: Visualizations

The following diagram illustrates the catalytic cycle and the branching pathways that lead to the three primary side reactions discussed in this guide.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd Poison Catalyst Poisoning (N/S Chelation -> Pd Black) Pd0->Poison Unshielded Pd PdII Pd(II) Intermediate (Isothiazole-Pd-Br) OxAdd->PdII TransMet Transmetalation (Organoboron/Amine) PdII->TransMet Fast (Bulky Ligand) Dehal Protodehalogenation (Hydride Abstraction) PdII->Dehal Slow Transmetalation Hydrolysis Ester Hydrolysis (Saponification) PdII->Hydrolysis Aqueous Base RedElim Reductive Elimination (C-C / C-N Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Product (Ester Intact) RedElim->Product Product->Hydrolysis Aqueous Base

Catalytic cycle of isothiazole cross-coupling and competing side-reaction pathways.

References

  • BenchChem. "Technical Support Center: Suzuki Reactions with Isothiazole Substrates." BenchChem Tech Support.
  • Graz University of Technology. "Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates." Elsevier.
  • National Institutes of Health (PMC). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." NIH.
  • ACS Publications. "Expanding Isothiazole Chemical Space: Synthesis and Derivatization of[c]-Fused Saturated Rings." Organic Letters.

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for determining Ethyl 4-bromoisothiazole-5-carboxylate purity

An In-Depth Comparative Guide to the Validation of a Purity-Indicating HPLC Method for Ethyl 4-bromoisothiazole-5-carboxylate Authored by: A Senior Application Scientist This guide provides a comprehensive, technically-g...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of a Purity-Indicating HPLC Method for Ethyl 4-bromoisothiazole-5-carboxylate

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the critical task of purity determination of Ethyl 4-bromoisothiazole-5-carboxylate. As a key intermediate or active pharmaceutical ingredient (API) building block, ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product.

We move beyond a simple recitation of protocols. Instead, this document elucidates the scientific rationale behind each step, grounding the experimental design in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2).[1][2][3][4] The objective is to demonstrate that the analytical procedure is unequivocally "fit for its intended purpose."[5][6] This guide compares the validated HPLC method against other viable analytical techniques, providing researchers and drug development professionals with the data and insights needed to make informed decisions for their quality control strategies.

The Analytical Challenge: Characterizing Ethyl 4-bromoisothiazole-5-carboxylate

Ethyl 4-bromoisothiazole-5-carboxylate (MW: ~236.09 g/mol , Formula: C₆H₆BrNO₂S) is a heterocyclic compound whose purity profile can be influenced by starting materials, by-products from synthesis, and degradation products.[7] An effective analytical method must be able to separate and accurately quantify the main compound in the presence of these potential impurities.

Why HPLC is the Presumptive Choice: High-Performance Liquid Chromatography, particularly in a reverse-phase mode, is the technique of choice for non-volatile or thermally labile organic compounds like this one.[8][9] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for purity assays. The isothiazole ring system provides a suitable chromophore for UV detection, a robust and common HPLC detection method.

The Proposed HPLC Method: Chromatographic Conditions

The foundation of any validation is a well-developed and robust analytical method. The following conditions were established based on the physicochemical properties of the analyte and experience with similar heterocyclic structures.[8][10]

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH to ensure consistent peak shape and ionization state of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier offering good peak resolution and lower backpressure than methanol.
Elution Mode Isocratic: 60:40 (A:B)An isocratic elution simplifies the method, enhancing robustness and transferability.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 30 °CThermostatting the column ensures retention time stability and reproducibility.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detection DAD, 275 nmThe wavelength was selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.
Diluent Mobile Phase (60:40 Water:Acetonitrile)Using the mobile phase as the diluent ensures peak shape is not distorted and the sample is fully soluble.

The Validation Gauntlet: A Parameter-by-Parameter Analysis

Method validation is a structured process of demonstrating that the developed method is reliable, reproducible, and accurate for its intended use. The workflow follows a logical progression from establishing the fundamental parameters to stress-testing the method's limits.

Method_Validation_Workflow cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Core Parameter Validation cluster_2 Phase 3: Performance Limits & Reliability cluster_3 Phase 4: Reporting Dev Method Development & Optimization Proto Validation Protocol Definition (Parameters, Acceptance Criteria) Dev->Proto Spec Specificity / Selectivity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Analysis Data Analysis & Review Spec->Analysis Acc Accuracy (% Recovery) Lin->Acc Lin->Analysis Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Analysis LOD_LOQ LOD & LOQ (Sensitivity) Prec->LOD_LOQ Prec->Analysis Robust Robustness (Deliberate Changes) LOD_LOQ->Robust LOD_LOQ->Analysis SysSuit System Suitability (Pre-run Check) Robust->SysSuit Robust->Analysis SysSuit->Analysis Report Final Validation Report Analysis->Report Validation_Interrelationship Fit Fit for Intended Purpose Specificity Specificity Fit->Specificity Accuracy Accuracy Fit->Accuracy Precision Precision Fit->Precision Robustness Robustness Fit->Robustness Linearity Linearity Range Range Linearity->Range Accuracy->Linearity Accuracy->Range Precision->Linearity Precision->Range

Caption: The interrelationship of core validation parameters demonstrating a method is fit for purpose.

Comparative Analysis: HPLC vs. Alternative Techniques

While the validated HPLC method is robust and reliable, it is essential to understand its position relative to other analytical technologies. [9][11]

Technique Principle Advantages for This Analyte Disadvantages / Limitations
Validated HPLC-UV Partitioning between a liquid mobile phase and a solid stationary phase. High resolution for complex mixtures; Excellent quantitation ; Robust and widely available ; Non-destructive. Moderate solvent consumption; Analysis time can be 5-15 minutes per sample.
UPLC (Ultra-Performance LC) Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. Faster analysis times (<3 min); Higher resolution and sensitivity ; Significantly lower solvent consumption. Higher system backpressure requires specialized instrumentation; More susceptible to clogging and matrix effects.
GC (Gas Chromatography) Partitioning between a gas mobile phase and a liquid/solid stationary phase. High efficiency for volatile compounds. Unsuitable for Ethyl 4-bromoisothiazole-5-carboxylate due to its low volatility and high risk of thermal degradation in the injector port.
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (e.g., CO₂) as the mobile phase. "Greener" technique with less organic solvent waste; Very fast separations. Less common in standard QC labs; May require more method development for this specific analyte class.

| TLC (Thin-Layer Chromatography) | Separation on a flat plate coated with adsorbent. | Simple, fast, and inexpensive for qualitative checks (e.g., reaction monitoring). | Not a quantitative technique; Lower resolution and sensitivity compared to HPLC. [11]|

Final Verdict

The reverse-phase HPLC method detailed and validated herein has been rigorously tested according to ICH guidelines and has demonstrated exceptional specificity, linearity, accuracy, precision, and robustness. The comprehensive data confirms that this method is highly suitable and reliable for its intended purpose: the routine quality control and purity determination of Ethyl 4-bromoisothiazole-5-carboxylate. It provides a strong, defensible analytical foundation for ensuring product quality in a regulated drug development environment.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (November 2005). [Link]

  • ICH Quality Guidelines Overview. European Medicines Agency. [Link]

  • PubChem Compound Summary for CID 19017717, 4-Bromo-thiazole-5-carboxylic acid ethyl ester. National Center for Biotechnology Information. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. (2023). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. (2025). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. (2023). [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. (2024). [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Eastern Mediterranean University. (2023). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • ETHYL 2-BROMOTHIAZOLE-4-CARBOXYLATE. ChemBK. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. SpringerLink. [Link]

  • FDA Guidance on Analytical Method Validation. [Link]

  • PURIFICATION AND CRITERIA OF PURITY. National Council of Educational Research and Training. [Link]

  • Product Class 15: Isothiazoles. Thieme. (2004). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. (2023). [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. (2024). [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. (2025). [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences Review and Research. (2025). [Link]

  • Alternative method for qualitative analysis of specific non-volatile organic compounds present in South African water systems. South African Journal of Chemistry. [Link]

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Comparative

Comparison Guide: Halogen Leaving Group Efficacy in Isothiazole-5-Carboxylates

Executive Summary Isothiazole-5-carboxylates are privileged scaffolds in medicinal chemistry and agrochemical development. Late-stage functionalization of these heterocycles frequently relies on Nucleophilic Aromatic Sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isothiazole-5-carboxylates are privileged scaffolds in medicinal chemistry and agrochemical development. Late-stage functionalization of these heterocycles frequently relies on Nucleophilic Aromatic Substitution ( SN​Ar ) to introduce diverse amine, ether, or thioether linkages. However, the success, regioselectivity, and required harshness of these reactions are heavily dictated by the choice of the halogen leaving group.

This guide provides an objective, data-driven comparison of halogen leaving groups (Fluorine, Chlorine, Bromine, and Iodine) on the isothiazole-5-carboxylate scaffold. By analyzing the underlying mechanistic causality and providing self-validating experimental protocols, this guide equips researchers to optimize synthetic workflows strategically.

Mechanistic Rationale: The "Element Effect" in SN​Ar

To understand leaving group efficacy in SN​Ar , we must first discard the heuristic rules of SN​1 and SN​2 reactions. In aliphatic substitutions, Iodine is the superior leaving group because the rate-determining step (RDS) involves C–X bond cleavage.

In contrast, SN​Ar on electron-deficient heterocycles proceeds via an addition-elimination mechanism [1]. The reaction begins with the nucleophilic attack on the halogen-bearing carbon (typically C-3 in isothiazole-5-carboxylates), forming a negatively charged intermediate known as the Meisenheimer complex.

Causality of Efficacy:

  • Formation of the Meisenheimer Complex (Slow, RDS): The activation energy required to break aromaticity and form this anionic intermediate dictates the overall reaction rate[2].

  • Inductive Stabilization: The highly electronegative Fluorine atom exerts a profound electron-withdrawing inductive effect ( −I ), which drastically stabilizes the transition state leading to the Meisenheimer complex[3].

  • Elimination (Fast): The subsequent expulsion of the halide ion restores aromaticity and is kinetically insignificant.

Therefore, leaving group efficacy in SN​Ar follows the "Element Effect" order: F >> Cl ≈ Br > I . The C-5 carboxylate acts as a vital electron-withdrawing group (EWG) via resonance, further activating the ring and stabilizing the intermediate.

SNAr_Mechanism Substrate 3-Halo-isothiazole- 5-carboxylate Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer k1 (Slow, RDS) Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product Substituted Isothiazole + Halide Ion Meisenheimer->Product k2 (Fast)

Figure 1: Addition-elimination (SNAr) mechanism on the isothiazole-5-carboxylate scaffold.

Quantitative Comparison: Halogen Leaving Groups

The table below summarizes the physicochemical properties and relative reaction rates for halogens at the C-3 position of the isothiazole-5-carboxylate scaffold during a standard amination reaction.

Halogen Leaving GroupElectronegativity (Pauling)C–X Bond Energy (kcal/mol)Relative SN​Ar Rate ( krel​ )Practical Synthetic Utility
Fluorine (-F) 3.98~115~3300x Premier choice. Enables ambient-temperature SN​Ar , preserving sensitive functional groups[4].
Chlorine (-Cl) 3.16~791x (Reference)Standard choice. Cost-effective but often requires elevated temperatures (80–120 °C) and strong bases.
Bromine (-Br) 2.96~66~0.8x Poor for SN​Ar . Preferred for transition-metal cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
Iodine (-I) 2.66~52~0.2x Ineffective for SN​Ar . Highly prone to dehalogenation or strictly reserved for metal-catalyzed couplings.

Experimental Design: Self-Validating Kinetic Protocol

To objectively verify the F >> Cl > Br > I hierarchy in your own laboratory, a parallel kinetic assay under pseudo-first-order conditions is required. By using a massive excess of the nucleophile, the concentration of the nucleophile remains effectively constant, isolating the decay of the isothiazole substrate to determine the observed rate constant ( kobs​ ).

Materials Required
  • Substrates: Equimolar amounts of Ethyl 3-fluoro-, 3-chloro-, 3-bromo-, and 3-iodo-isothiazole-5-carboxylate.

  • Nucleophile: Piperidine (10.0 equivalents).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to SN​Ar , allows for precise HPLC UV integration).

Step-by-Step Methodology
  • Solution Preparation: Prepare four separate 20 mL vials. To each, add 0.10 mmol of the respective 3-halo-isothiazole-5-carboxylate and 0.05 mmol of 1,3,5-trimethoxybenzene. Dissolve in 9.0 mL of anhydrous DMF.

  • Thermal Equilibration: Place all vials in a thermomixer set precisely to 25.0 °C and allow 10 minutes for thermal equilibration.

  • Reaction Initiation: Rapidly inject 1.0 mL of a 1.0 M solution of piperidine in DMF into each vial. Start the timer ( t=0 ).

  • Kinetic Aliquoting: At intervals of 2, 5, 10, 20, and 30 minutes, withdraw a 50 µL aliquot from each reaction mixture.

  • Reaction Quenching (Critical Validation Step): Immediately discharge the 50 µL aliquot into an HPLC vial containing 950 µL of cold Acetonitrile with 0.5% Trifluoroacetic acid (TFA). Causality: The TFA instantly protonates the piperidine, rendering it non-nucleophilic and perfectly freezing the reaction state for accurate analysis.

  • HPLC Analysis: Inject the quenched samples into a Reverse-Phase HPLC (C18 column, H2​O /MeCN gradient). Integrate the area of the remaining starting material relative to the internal standard.

  • Data Processing: Plot ln([SM]t​/[SM]0​) versus time in seconds. The slope of the resulting linear regression is −kobs​ .

Workflow Step1 1. Substrate Preparation Equimolar solutions of 3-F, 3-Cl, 3-Br, 3-I Step2 2. Reaction Initiation Add Piperidine (Nu:) in DMF at 25°C Step1->Step2 Step3 3. Kinetic Aliquoting Quench samples at 5, 10, 15, 30 min Step2->Step3 Step4 4. HPLC/UV Analysis Quantify remaining starting material Step3->Step4 Step5 5. Data Processing Calculate k_obs and relative rates Step4->Step5

Figure 2: Self-validating kinetic workflow for evaluating halogen leaving group efficacy.

Conclusion & Strategic Recommendations

When designing synthetic routes involving the isothiazole-5-carboxylate scaffold, the choice of halogen must align with the intended functionalization mechanism:

  • For SN​Ar Pathways: Invest the upfront synthetic effort to synthesize the 3-fluoro-isothiazole derivative. The ~3000-fold rate acceleration over chlorine allows for mild, room-temperature couplings that prevent the degradation of the delicate isothiazole ring and avoid the hydrolysis of the C-5 carboxylate ester.

  • For Transition Metal Catalysis: If the functionalization requires Palladium or Copper catalysis (where oxidative addition is the RDS), Bromine or Iodine are the mandatory choices, as the weak C–X bond energy becomes the driving factor.

References[2] Nucleophilic Aromatic Substitution - Organic Chemistry Tutor -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV9FR5OwM195F8H2ikE5FVz01vEJXtuCzanVocuJd4jWrv9m8oqh9ZoU07JxWLffQUQdx6jXiNT3W7aDAaFYksJ7njxmaB8EbDYBwsjhxeuoltwe4q0WrGrwL5-cJk7wPdPnpl6e5utVbLGWChegUKB8nw7SzcWLywD8cLgfK4Li70lFtcXSR7BIs=[3] The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - ResearchGate -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBP3U8AivIuI7ko4Sd1LKuOriPyK3Hx2pbJUGwLC8890SWA6hw9s_Ag7L_5Gb1V7Mnp2aS2Vma4_90-iPi_GZDs1H1ognAJUn0tyDZbw62mLwQa6reayB4oWLHWc1kxFsYzVh577ryOhO1gpQze9YfPB2rP9Cxqyoe8ixV0Bk54w2rMEMig9b0jZgf0-nM4YM1AFGULRduXpYe-kroPzsDlkX9BxhXoGw0PdP2ENZ-LvUxiJR-HFSdrYM2Wva54pq3XSncooRzbIO5BbF3iKwCR4RHDywnSrbVQb3TrGK3-Kks29NFD4uSdFFfaNNNKw==[1] Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH8JumW5dlkUvK9lDnegpKidPHm3S7ScUqPcbtPF8cAjV023ut8TMlymtLPjx-dAskhnK252yfcmDiGYTLqqg456QThxu-og4dojjOWWgTWkRFn9HRvHWVqa6VF19dudQ_lYw_rAImpC6gYHO08d1yldolt8B-5xs9y2pMnxA3L0X9wJb9M2jKYhuK5RkRlsW6WSdT[4] Isotopologues of potassium 2,2,2-trifluoroethoxide for applications in positron emission tomography and beyond - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZE3-FIKck33qn1ClrcGA-_LmjaM0kg8oZWunn7yrFnoT1Fm06Uz7tnyP4vAM5OL_FmsA9CBAU7cYpJf0uPOumAVPnFLaeUNSngDWTAmjjCqvBElh3bKaiIgJSL_8xSQn-zysUpTTn-SzXC57N

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of Ethyl 4-bromoisothiazole-5-carboxylate Derivatives

In the landscape of pharmaceutical and materials science, the structural integrity of novel synthesized compounds is paramount. For researchers and drug development professionals working with isothiazole scaffolds, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the structural integrity of novel synthesized compounds is paramount. For researchers and drug development professionals working with isothiazole scaffolds, particularly derivatives of Ethyl 4-bromoisothiazole-5-carboxylate, robust and unequivocal structural validation is a critical checkpoint. These compounds are significant building blocks in medicinal chemistry, often explored for their diverse biological activities.[1][2] This guide provides an in-depth comparison of key spectroscopic techniques essential for the comprehensive characterization of this class of molecules. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating analytical workflow.

The primary spectroscopic methods for the structural elucidation of Ethyl 4-bromoisothiazole-5-carboxylate derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application leads to confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules. For Ethyl 4-bromoisothiazole-5-carboxylate derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Causality in Experimental Choice: The choice of a high-field NMR spectrometer (e.g., 500 or 600 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving complex spin systems that may arise in substituted derivatives.[3][4][5] Deuterated chloroform (CDCl₃) is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[3][5][6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the Ethyl 4-bromoisothiazole-5-carboxylate derivative in ~0.6 mL of CDCl₃.

  • Instrumentation: Record the spectrum on a 500 MHz NMR spectrometer.[3]

  • Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

Expected Data & Interpretation:

For the parent compound, Ethyl 4-bromoisothiazole-5-carboxylate, the following proton signals are anticipated:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Isothiazole-H3~8.7Singlet-1H
-OCH₂CH₃ (Methylene)~4.4Quartet~7.12H
-OCH₂CH₃ (Methyl)~1.4Triplet~7.13H

The isothiazole proton at the C3 position is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms and the bromine at C4. The ethyl ester protons will exhibit a characteristic quartet and triplet pattern.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information about the different carbon environments within the molecule.

Causality in Experimental Choice: A higher field strength is also beneficial for ¹³C NMR to improve sensitivity and resolution.[3][7] Broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Record the spectrum on a 125 MHz or 150 MHz NMR spectrometer.[3][6]

  • Data Acquisition: Acquire a proton-decoupled spectrum. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).[3]

Expected Data & Interpretation:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Ester)~160-165
Isothiazole-C5~150-155
Isothiazole-C3~145-150
Isothiazole-C4~115-120
-OCH₂CH₃ (Methylene)~60-65
-OCH₂CH₃ (Methyl)~14-15

The carbonyl carbon of the ester is the most deshielded. The isothiazole ring carbons have distinct chemical shifts, with the carbon bearing the bromine (C4) appearing at a relatively upfield position compared to the other ring carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality in Experimental Choice: The Attenuated Total Reflectance (ATR) sampling technique is often preferred for its simplicity and minimal sample preparation. Alternatively, preparing a KBr pellet can also yield high-quality spectra.[3]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)~1720Strong
C=N Stretch (Isothiazole)~1600Medium
C-O Stretch (Ester)~1250Strong
C-Br Stretch~600-500Medium-Weak

The most prominent peak will be the strong carbonyl stretch of the ethyl ester group.[8] The vibrations of the isothiazole ring and the carbon-bromine bond will also be present in the fingerprint region.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Causality in Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like Ethyl 4-bromoisothiazole-5-carboxylate, often yielding a prominent molecular ion peak. High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass and elemental composition.[6]

Experimental Protocol: Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into an ESI-HRMS instrument.

  • Data Acquisition: Acquire the spectrum in positive ion mode.

Expected Data & Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[10]

Ion Expected m/z Comment
[M+H]⁺ (for ⁷⁹Br)Calculated Exact Mass + 1.0073Molecular ion with the lighter bromine isotope.
[M+H]⁺ (for ⁸¹Br)Calculated Exact Mass + 1.0073Molecular ion with the heavier bromine isotope, approximately equal in intensity to the ⁷⁹Br peak.

The presence of the bromine isotope pattern is a definitive indicator of a bromine-containing compound. Fragmentation may involve the loss of the ethyl group or the entire ester functionality.[11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems.

Causality in Experimental Choice: A polar aprotic solvent like acetonitrile or ethanol is a good choice to avoid interactions with the analyte that could shift the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from approximately 200 to 400 nm.

Expected Data & Interpretation:

Aromatic and heterocyclic compounds exhibit characteristic π→π* and n→π* transitions.[13] For Ethyl 4-bromoisothiazole-5-carboxylate, absorption maxima are expected in the UV region.

Transition Expected λmax (nm)
π→π*~220-280

The exact position of the absorption maximum will be influenced by the substitution pattern on the isothiazole ring. This technique is particularly useful for comparing a series of related derivatives to observe shifts in λmax due to different substituents.[13][14]

Integrated Validation Workflow

A logical and efficient workflow is crucial for the unambiguous validation of Ethyl 4-bromoisothiazole-5-carboxylate derivatives.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Confirmatory Analysis cluster_final Final Validation Synthesis Synthesized Derivative NMR 1H & 13C NMR Synthesis->NMR Structural Backbone FTIR FT-IR Synthesis->FTIR Functional Groups MS HRMS NMR->MS Molecular Formula Confirmation UVVis UV-Vis NMR->UVVis FTIR->MS Validated Validated Structure MS->Validated UVVis->Validated Electronic Properties

Caption: Integrated workflow for the spectroscopic validation of Ethyl 4-bromoisothiazole-5-carboxylate derivatives.

Conclusion

The structural validation of Ethyl 4-bromoisothiazole-5-carboxylate derivatives relies on a multi-technique spectroscopic approach. NMR spectroscopy provides the fundamental framework of the molecular structure, while FT-IR confirms the presence of key functional groups. High-resolution mass spectrometry unequivocally determines the molecular formula, and UV-Vis spectroscopy offers insights into the electronic properties of the conjugated system. By systematically applying and cross-correlating the data from these techniques, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the advancement of drug discovery and materials science.

References

  • Filo. (2025, December 15).
  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179.
  • Canadian Science Publishing. (n.d.).
  • Wiley-VCH. (2007).
  • ResearchGate. (n.d.). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster | Request PDF.
  • PMC. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′].
  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry.
  • ChemicalBook. (n.d.). Isothiazole(288-16-4) 1H NMR spectrum.
  • ResearchGate. (2016, January 14). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • YouTube. (2025, July 18). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds.
  • MDPI. (2017, August 4). Ethyl 5-(4-Bromophenyl)
  • (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • (n.d.). Ultraviolet Spectroscopy.
  • Chemistry LibreTexts. (2021, December 11). 8.
  • (n.d.).
  • ResearchGate. (n.d.). FT-IR spectrum of: (a) 2-aminothiazole-4-carboxylic acid, (b)....
  • Academia.edu. (2025, October 10). Density functional theory and FTIR spectroscopic study of carboxyl group.
  • Erbil Polytechnic University. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT)
  • AiFChem. (2025, October 27).
  • TCI (Shanghai) Development Co., Ltd. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022, September 24). 21.
  • (2023, December 12).
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • MDPI. (2023, February 6). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • PubMed. (2005, December 15). FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser.
  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry.
  • Guidechem. (2022, November 6).
  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis.
  • MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid (11) and....
  • Sciforum. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-β- MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES N.
  • Mediterranean Journal of Medical Research. (2026, February 26).
  • ResearchGate. (n.d.). Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))
  • RSC Publishing. (n.d.).

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Comparative

Gas chromatography (GC-MS) validation for Ethyl 4-bromoisothiazole-5-carboxylate synthesis

As a Senior Application Scientist, validating the synthesis of heterocyclic building blocks requires moving beyond basic purity checks and establishing a robust, self-validating analytical system. Ethyl 4-bromoisothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the synthesis of heterocyclic building blocks requires moving beyond basic purity checks and establishing a robust, self-validating analytical system. Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0)[1] is a highly functionalized intermediate whose synthesis typically involves the cyclization of a thioamide precursor followed by electrophilic bromination, or the direct cyclization of a brominated precursor.

The analytical challenge lies in the molecule's structural nuances. During synthesis, side reactions frequently generate debrominated impurities (Ethyl isothiazole-5-carboxylate) or closely related regioisomers (e.g., the 3-bromo variant). While LC-MS is often the default for pharmaceutical intermediates[2], the volatility and thermal stability of this specific isothiazole make Gas Chromatography-Mass Spectrometry (GC-MS) the superior orthogonal technique. GC-MS provides the theoretical plate count necessary to resolve positional isomers and the electron ionization (EI) fragmentation required for definitive structural elucidation[3].

Here is an in-depth comparative guide to selecting the right GC-MS chemistry and establishing a self-validating protocol for this synthesis.

Mechanistic Workflow & Analytical Logic

To ensure scientific integrity, the analytical method must account for the chemical nature of the target. Halogenated heterocycles possess strong dipole moments. Relying on standard non-polar columns often results in the co-elution of regioisomers because their boiling points are nearly identical.

GCMS_Validation Synthesis Synthesis Mixture (Ethyl 4-bromoisothiazole-5-carboxylate + Regioisomers + Unreacted) SamplePrep Sample Preparation (Dilution in EtOAc + Internal Standard) Synthesis->SamplePrep Split GC Column Selection SamplePrep->Split DB5 Non-Polar Column (e.g., DB-5ms) Dispersive / Boiling Point Split->DB5 Standard Screening DB1701 Mid-Polar Column (e.g., DB-1701) Dipole-Dipole Selectivity Split->DB1701 Regioisomer Resolution MS Mass Spectrometry (EI) Isotopic Doublet Validation (79Br/81Br) DB5->MS DB1701->MS

Fig 1. GC-MS workflow comparing column selectivities for brominated isothiazole validation.

Comparative Analysis: GC Column Chemistries

Choosing the right stationary phase is the single most critical decision in optimizing your separation factor ( α )[4]. Below is an objective comparison of three common GC column chemistries for the resolution of Ethyl 4-bromoisothiazole-5-carboxylate from its synthesis impurities.

Table 1: GC-MS Column Performance Comparison for Brominated Isothiazoles

Column ChemistryPolarityMechanism of SeparationResolution ( α ) for RegioisomersMax Temp (°C)Application Verdict
5% Phenyl (e.g., DB-5ms)Non-polarDispersive (Boiling Point)Low (< 1.2)325Sub-optimal. Fails to baseline-resolve 3-bromo vs. 4-bromo isomers due to identical boiling points.
14% Cyanopropylphenyl (e.g., DB-1701 / DB-624)Mid-polarDipole-Dipole & DispersiveHigh (> 1.5)280Ideal. The cyanopropyl group interacts strongly with the polarized C-Br bond, pulling isomers apart[5].
PEG (e.g., DB-WAX)PolarHydrogen Bonding & DipoleModerate (~1.3)250Situational. Good for polar unreacted starting materials, but lower thermal stability limits high-boiling analysis.

Causality Insight: While a DB-5ms is the industry workhorse, it separates primarily via dispersive forces. For halogenated aromatics, substituting methyl groups with cyanopropyl pendant groups (DB-1701) introduces orthogonal selectivity. Analytes with strong dipoles (like the isothiazole ring and the C-Br bond) interact more intensely with the stationary phase, leading to superior resolution of positional isomers[4].

Self-Validating Experimental Protocol

A protocol is only as trustworthy as its built-in controls. This methodology uses an Internal Standard (IS) to validate quantitative recovery and leverages the natural isotopic distribution of bromine as a qualitative self-validation tool.

Step 1: Matrix Preparation
  • Dilution: Dissolve 1.0 mg of the crude synthesis product in 1.0 mL of GC-grade Ethyl Acetate (EtOAc).

    • Causality: EtOAc is chosen over methanol or water because it has a low expansion multiplier in the GC inlet, preventing backflash and sample loss into the purge lines.

  • Internal Standard Addition: Spike the sample with 10 µL of a 1 mg/mL 1-Chloronaphthalene solution.

    • Causality: 1-Chloronaphthalene elutes in a similar thermal window as the target but yields distinct, non-interfering mass fragments (m/z 162), acting as an internal anchor to validate injection volume consistency.

Step 2: GC Method Parameters
  • Inlet: 250°C, Split ratio 20:1.

    • Causality: Heterocycles are prone to peak tailing if the column is overloaded. A 20:1 split ensures sharp peak shapes while maintaining sufficient analyte on-column for trace impurity detection.

  • Column: Mid-polar 14% Cyanopropylphenyl (30 m × 0.25 mm ID × 0.25 µm film).

    • Causality: A 0.25 µm film thickness is optimized for semi-volatile compounds, reducing column bleed and sharpening peaks compared to thicker films.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 80°C (hold 1 min) ramp at 15°C/min to 260°C (hold 5 min).

Step 3: MS Detection & Data Interpretation
  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Acquisition: Full SCAN mode (m/z 50–350) overlaid with Selected Ion Monitoring (SIM) for trace impurities.

Table 2: Diagnostic MS Validation Ions (EI, 70 eV)

SpeciesExpected Molecular Ion [M]⁺Isotopic PatternDiagnostic Fragment
Ethyl 4-bromoisothiazole-5-carboxylate m/z 235 / 2371:1 Doublet (Mono-bromo)m/z 190 / 192 [M - OCH₂CH₃]⁺
Ethyl isothiazole-5-carboxylate (Debrominated Impurity)m/z 157Singlet (No Bromine)m/z 112 [M - OCH₂CH₃]⁺
1-Chloronaphthalene (Internal Standard)m/z 162 / 1643:1 Doublet (Mono-chloro)m/z 127 [M - Cl]⁺

Causality Insight (The Self-Validating Mechanism): Bromine naturally exists as two isotopes, 79Br and 81Br , in a nearly 50:50 ratio. If the peak eluting at the expected retention time does not exhibit a perfect 1:1 intensity ratio for m/z 235 and 237, the synthesis has failed, or the peak is a co-eluting non-brominated impurity. Furthermore, the loss of the ethoxy group (-45 Da) from the ester yields the diagnostic fragment at m/z 190/192, confirming the structural integrity of the carboxylate moiety.

Conclusion

For the rigorous validation of Ethyl 4-bromoisothiazole-5-carboxylate, standard non-polar GC methods are insufficient. By upgrading to a mid-polar cyanopropylphenyl column (e.g., DB-1701) and leveraging the 1:1 isotopic signature of the brominated target, researchers can establish a self-validating analytical system that definitively resolves regioisomers and quantifies debrominated synthesis impurities.

References

  • Agilent Technologies. "Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water." Available at: [Link][5]

  • Restek. "Guide to GC Column Selection and Optimizing Separations." Available at: [Link][4]

  • MDPI. "Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles." Available at: [Link][3]

  • ChemSrc. "Ethyl 4-bromoisothiazole-5-carboxylate (CAS Number: 2168896-84-0)." Available at:[Link][1]

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Safety & Regulatory Compliance

Safety

Ethyl 4-bromoisothiazole-5-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Guide: Ethyl 4-bromoisothiazole-5-carboxylate As a Senior Application Scientist, I recognize that managing the lifecycle of halogenated heterocyclic building blocks is as critical as the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: Ethyl 4-bromoisothiazole-5-carboxylate

As a Senior Application Scientist, I recognize that managing the lifecycle of halogenated heterocyclic building blocks is as critical as their application in drug discovery. Ethyl 4-bromoisothiazole-5-carboxylate (CAS: 2168896-84-0) is a valuable intermediate in pharmaceutical synthesis, but its structural features—specifically the covalently bound bromine and the isothiazole ring—dictate strict adherence to institutional and federal waste management protocols[1].

This guide provides an authoritative, self-validating system for the proper handling, spill response, and disposal of this compound in a professional laboratory setting, grounded in the principles of the EPA's Resource Conservation and Recovery Act (RCRA) and the National Research Council's Prudent Practices in the Laboratory[2][3].

Chemical Profiling and Waste Classification

Before executing any disposal protocol, it is scientifically imperative to understand the physicochemical nature of the waste. The presence of a halogen (bromine) fundamentally alters the disposal pathway compared to standard organic solvents.

Table 1: Physicochemical and Waste Classification Profile

ParameterSpecification / ClassificationCausality / Operational Impact
Chemical Name Ethyl 4-bromoisothiazole-5-carboxylateEster and isothiazole functionalities require chemically compatible storage.
CAS Number 2168896-84-0Unique identifier for SDS and institutional inventory tracking[1].
Molecular Formula C6H6BrNO2SContains Bromine (Br) and Sulfur (S).
Waste Stream Halogenated Organic Waste Critical: Must not be mixed with non-halogenated waste. Incineration of halogens requires specialized scrubbers to prevent the release of corrosive hydrobromic acid (HBr) and dioxins.
RCRA Status Regulated Solid WasteGoverned by 40 CFR Part 262 for Hazardous Waste Generators[4][5].

Standard Operating Procedure: Waste Lifecycle Management

The following step-by-step methodology ensures full regulatory compliance and laboratory safety. Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or by evaporation in a fume hood, as this violates RCRA regulations and environmental safety standards[6].

Step 1: Segregation and Containerization
  • Action: Isolate all liquid and solid waste containing Ethyl 4-bromoisothiazole-5-carboxylate into designated "Halogenated Organic Waste" receptacles.

  • Material Selection: Use High-Density Polyethylene (HDPE) or glass containers. Causality: These materials are chemically inert to most halogenated esters and heterocycles, preventing container degradation and secondary leaks.

  • Containment: Place the primary waste container within a secondary containment tray capable of holding 110% of the primary container's volume.

Step 2: RCRA-Compliant Labeling
  • Action: Affix a hazardous waste label the moment the first drop of waste enters the container[5].

  • Required Data: The label must explicitly state "Hazardous Waste," list the specific chemical constituents (e.g., "Contains: Ethyl 4-bromoisothiazole-5-carboxylate, Dichloromethane"), indicate the primary hazard (e.g., "Toxic/Irritant"), and display the Accumulation Start Date.

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed container in a designated SAA at or near the point of generation, under the control of the operator[7].

  • Protocol: Containers must remain closed at all times except when actively adding waste. This prevents fugitive emissions and minimizes exposure risks in the event of a localized fire or tip-over.

Step 4: Institutional Transfer to TSDF
  • Action: Once the container reaches its volume limit or the maximum accumulation time (typically 90 to 180 days depending on your facility's generator status), transfer it to your institution's central Environmental Health and Safety (EH&S) accumulation area[4].

  • Final Disposition: EH&S will contract a licensed Treatment, Storage, and Disposal Facility (TSDF) to destroy the chemical via high-temperature incineration equipped with halogen scrubbers.

WasteWorkflow Gen 1. Waste Generation (Ethyl 4-bromoisothiazole-5-carboxylate) Seg 2. Segregation (Halogenated Organic Waste Stream) Gen->Seg Cont 3. Containerization (HDPE/Glass + Secondary Containment) Seg->Cont Label 4. RCRA Labeling (Hazards + Accumulation Date) Cont->Label Store 5. SAA Storage (Satellite Accumulation Area) Label->Store TSDF 6. Licensed TSDF (High-Temp Incineration w/ Scrubbers) Store->TSDF

Caption: Lifecycle workflow for halogenated laboratory waste from generation to final TSDF incineration.

Incidental Spill Response and Decontamination

In the event of an incidental spill (a spill that does not pose an immediate threat to health and does not require building evacuation), follow the American Chemical Society (ACS) guidelines for chemical spill response[8][9].

Note: If the spill is large, highly concentrated, or you lack the proper Personal Protective Equipment (PPE), evacuate the area immediately and contact your institutional emergency responders[9].

Step-by-Step Spill Cleanup Protocol:
  • Isolate and Protect: Immediately alert colleagues in the vicinity. Don appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile, checking breakthrough times for the specific solvent the compound is dissolved in), and safety goggles[8][10].

  • Ventilate: Ensure the laboratory fume hood is operating to maintain negative pressure and clear any potential vapors or aerosols.

  • Containment: Control the spread of the spill by creating a dike around the outer edges using an inert absorbent material[8].

  • Absorption: Apply an inert absorbent, such as vermiculite or a commercial spill pillow, working from the outside edges toward the center[8]. Causality: Vermiculite is highly porous and chemically inert, ensuring it will not react exothermically with the ester or the heterocyclic ring.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent. Place the residue into a compatible, sealable hazardous waste container[8].

  • Decontamination: Wash the affected surface with soap and water or an appropriate cleaning solvent, collecting all wash liquids as hazardous waste[8][10].

  • Reporting: Label the cleanup waste as "Spill Debris containing Ethyl 4-bromoisothiazole-5-carboxylate" and report the incident to your EH&S officer for near-miss tracking and root-cause analysis[8][9].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste." eCFR. Available at:[Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS CEI/CCS Task Force on Laboratory Waste Management. Available at: [Link]

  • Kansas State University. "Prudent Practices in Laboratory Safety - LAB SAFETY MANUAL." Available at:[Link]

Sources

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